molecular formula C20H30O2 B12441161 Daturabietatriene

Daturabietatriene

Cat. No.: B12441161
M. Wt: 302.5 g/mol
InChI Key: FKCPLBHSZGVMNG-ZYJPSCNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daturabietatriene is a useful research compound. Its molecular formula is C20H30O2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

2-[(4bS,8R)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol

InChI

InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17?,19-,20+/m0/s1

InChI Key

FKCPLBHSZGVMNG-ZYJPSCNZSA-N

Isomeric SMILES

C[C@]1(CCC[C@]2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO

Canonical SMILES

CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO

Origin of Product

United States

Foundational & Exploratory

Isolating Daturabietatriene from Datura Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of daturabietatriene (B27229), a tricyclic diterpene, from Datura species. While the original detailed protocol for the isolation of this compound is not widely available, this document outlines a robust, generalized methodology based on established principles of phytochemistry and natural product isolation. This compound was first reported to be isolated from the stem bark of Datura metel[1][2][3]. Datura, a genus of the Solanaceae family, is well-known for its rich and complex chemical profile, which includes a variety of alkaloids, flavonoids, and terpenoids[1][4].

Data Presentation

The isolation and characterization of this compound would involve the collection of various quantitative data points to ensure reproducibility and to define the physicochemical properties of the compound. The following table summarizes the key data that should be recorded at each stage of the process.

Parameter Description Typical Unit Purpose
Extraction Yield The percentage of crude extract obtained from the initial plant material.% (w/w)To determine the efficiency of the initial extraction step.
Fraction Weight The weight of each fraction obtained after chromatographic separation.g or mgTo track the distribution of compounds during purification.
This compound Yield The final weight of pure, isolated this compound.mgTo quantify the abundance of the target compound in the plant source.
Purity The percentage purity of the final isolated this compound.%To assess the effectiveness of the purification protocol, typically determined by HPLC or GC-MS.
Retention Time (t_R) The time at which this compound elutes from a chromatography column.minutesA key identifier in chromatographic analysis (HPLC, GC).
Melting Point The temperature at which the purified compound transitions from solid to liquid.°CA classical indicator of purity for crystalline solids.
Specific Rotation ([α]_D) The angle of rotation of plane-polarized light by a solution of the compound.degreesTo characterize the optical activity of the chiral molecule.
NMR Chemical Shifts (δ) The resonance frequencies of atomic nuclei in a magnetic field.ppmTo elucidate the detailed chemical structure of the molecule (¹H and ¹³C NMR).
Mass-to-charge ratio (m/z) The ratio of an ion's mass to its charge, as determined by mass spectrometry.m/zTo determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocols

The following is a generalized, multi-stage protocol for the isolation and characterization of this compound from the stem bark of a Datura species, such as Datura metel. This protocol is a composite of standard techniques for the isolation of diterpenes from plant materials.

Stage 1: Preparation of Plant Material and Extraction
  • Collection and Preparation : Collect fresh stem bark of the Datura species. Clean the bark to remove any contaminants and dry it in a shaded, well-ventilated area until it is brittle. Grind the dried bark into a coarse powder.

  • Extraction :

    • Pack the powdered bark into a Soxhlet apparatus.

    • Extract the material with methanol (B129727) or ethanol (B145695) for approximately 48-72 hours, or until the solvent running through the apparatus is colorless.

    • Alternatively, macerate the powdered bark in methanol at room temperature for 7 days with periodic shaking.

    • After extraction, filter the solvent and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Stage 2: Purification of this compound
  • Solvent Partitioning (Liquid-Liquid Extraction) :

    • Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate. Diterpenes are typically of medium polarity and are often found in the hexane or chloroform fractions.

    • Concentrate each fraction using a rotary evaporator.

  • Column Chromatography :

    • Subject the fraction containing the diterpenes (as determined by preliminary Thin Layer Chromatography, TLC) to column chromatography over silica (B1680970) gel.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Load the concentrated fraction onto the top of the column.

    • Elute the column with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions of the eluate and monitor them by TLC. Combine fractions that show a similar profile and a prominent spot corresponding to a diterpene.

  • Further Purification (if necessary) :

    • If the fractions are still not pure, they can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Stage 3: Characterization and Structure Elucidation
  • Spectroscopic Analysis :

    • Nuclear Magnetic Resonance (NMR) : Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃) and record ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) spectra. These will provide detailed information about the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS) : Analyze the purified compound by MS to determine its molecular weight and fragmentation pattern.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : These techniques can provide information about the functional groups present in the molecule and any chromophores.

  • Physicochemical Characterization :

    • Determine the melting point of the purified crystalline compound.

    • Measure the optical rotation to determine its specific rotation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from a Datura species.

Isolation_Workflow start Plant Material (Datura Stem Bark) extraction Preparation & Extraction (Grinding, Soxhlet/Maceration with Methanol) start->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractionation Fraction Collection partitioning->fractionation tlc_screening TLC Screening fractionation->tlc_screening column_chrom Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) tlc_screening->column_chrom Select active fraction fraction_collection2 Fraction Collection & Pooling column_chrom->fraction_collection2 purity_check Purity Assessment (TLC/HPLC) fraction_collection2->purity_check purity_check->column_chrom If impure, re-chromatograph purified_compound Purified this compound purity_check->purified_compound If pure characterization Structural Characterization purified_compound->characterization nmr NMR Spectroscopy (1H, 13C, 2D) characterization->nmr ms Mass Spectrometry characterization->ms physchem Physicochemical Analysis (Melting Point, Optical Rotation) characterization->physchem end Structural Elucidation nmr->end ms->end physchem->end

Caption: Generalized workflow for the isolation and characterization of this compound.

Note on Signaling Pathways: As of the current body of scientific literature, there is no specific information available regarding the biological activity or associated signaling pathways of this compound. Further research is required to elucidate its pharmacological properties.

References

Unveiling the Molecular Architecture of Daturabietatriene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Daturabietatriene, a tricyclic diterpene first isolated from the stem bark of Datura metel Linn.[1][2] The structural determination of this compound, identified as 15,18-dihydroxyabietatriene, was accomplished through meticulous spectral analysis, including mass spectrometry and nuclear magnetic resonance spectroscopy, alongside chemical reactions.[1][2] This document serves as a core resource, presenting the available quantitative data in a structured format, outlining the experimental approaches, and visualizing the logical workflow of the structure elucidation process.

Spectroscopic Data Analysis

The structural framework of this compound was primarily deciphered using a combination of spectroscopic techniques. The data presented below is derived from the original characterization of the compound.[2]

Mass Spectrometry (MS)

Mass spectral analysis was instrumental in determining the molecular weight and elemental composition of this compound, as well as providing key insights into its structural fragments.

Parameter Value Inference
Molecular Ion Peak (M+) m/z 302Corresponds to the molecular weight of the compound.
Molecular Formula C₂₀H₃₀O₂Indicates six degrees of unsaturation.[2]

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound.

The fragmentation pattern provided crucial information about the different structural motifs within the molecule.

Fragment Ion (m/z) Proposed Origin Structural Implication
202, 100C₁,₁₀-C₄,₅ fissionSuggests a specific cleavage pattern of the diterpene skeleton.[2]
85100 - MeLoss of a methyl group from the m/z 100 fragment.[2]
69100 - CH₂OHLoss of a hydroxymethyl group from the m/z 100 fragment.[2]
143202 - (CH₃)₂COH (59)Loss of a hydroxyisopropyl group from the m/z 202 fragment.[2]
71C₃,₄-C₅,₁₀-C₅,₆ fissionIndicates a specific ring cleavage.[2]
140, 162, 154, 148, 168, 134Cleavage of Ring BSuggests the saturated nature of Ring B.[2]
184, 103, 144, 89, 130, 75, 114, 203, 113Elimination of mass unit 59 and waterFurther supports the presence of hydroxyl and isopropyl groups.[2]

Table 2: Key Mass Spectrometry Fragmentation Data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy confirmed the presence of key functional groups.

Absorption Band (cm⁻¹) Functional Group
1640, 1460, 898Aromatic Ring
Not specified, but presentHydroxyl Group (-OH)

Table 3: Infrared (IR) Spectroscopy Data for this compound.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provided detailed information about the chemical environment of the hydrogen atoms in this compound.

Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Assignment
7.13d, J = 3.0H-14
7.00d, J = 9.0H-11
6.93mH-12
3.53(not specified)Hydroxylmethyl signal
3.40(not specified)Hydroxylmethyl signal
1.23sMe-19, Me-20
1.20sMe-16, Me-17

Table 4: ¹H NMR Spectroscopic Data for this compound.[2]

Experimental Protocols

While the original publication provides a summary of the structure elucidation, a detailed, step-by-step experimental protocol for the isolation of this compound is not fully described.[2] However, a general methodology for the isolation of diterpenes from plant material can be outlined as follows.

General Isolation and Purification of Diterpenes from Datura Species
  • Plant Material Collection and Preparation: The stem bark of Datura metel is collected, air-dried, and pulverized into a coarse powder.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent such as methanol (B129727) or ethanol (B145695) to extract a broader range of secondary metabolites, including diterpenes.

  • Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the diterpenes is further purified using column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

  • Final Purification: Fractions containing the compound of interest are pooled and subjected to further purification, often by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to yield the pure compound.

Spectroscopic Analysis
  • Mass Spectrometry: The purified compound is analyzed by mass spectrometry to determine its molecular weight and fragmentation pattern.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent.

  • IR Spectroscopy: The IR spectrum is obtained to identify the functional groups present in the molecule.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical progression of experiments and data analysis that led to the structural determination of this compound.

Structure_Elucidation_Workflow A Isolation from Datura metel B Mass Spectrometry (MS) A->B Purified Compound C Infrared (IR) Spectroscopy A->C D ¹H NMR Spectroscopy A->D E Molecular Formula & Weight (C₂₀H₃₀O₂, m/z 302) B->E F Fragmentation Pattern Analysis B->F G Functional Group ID (Aromatic, -OH) C->G H Proton Environment Analysis D->H I Proposed Structure: 15,18-dihydroxyabietatriene E->I Data Integration F->I Data Integration G->I Data Integration H->I Data Integration

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound was successfully elucidated as 15,18-dihydroxyabietatriene through the combined application of mass spectrometry, IR spectroscopy, and ¹H NMR spectroscopy.[2] The presented data provides a foundational understanding of the chemical characteristics of this natural product. Further research, including the acquisition of ¹³C NMR data and the development of a detailed isolation protocol, would provide a more complete profile of this compound. The information compiled in this guide is intended to support researchers and drug development professionals in their efforts to explore the potential applications of this compound and other related abietane (B96969) diterpenes.

References

An In-depth Technical Guide to the Putative Daturabietatriene Biosynthesis Pathway in Datura

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diterpenoids, a diverse class of secondary metabolites, play crucial roles in plant defense and serve as a rich source of pharmacologically active compounds. Within the genus Datura, known for its complex profile of tropane (B1204802) alkaloids, the presence of diterpenoids such as the putative daturabietatriene (B27229) suggests a multifaceted defensive chemistry. This technical guide delineates the hypothesized biosynthesis of this compound, a member of the abietane (B96969) family of diterpenes. While the specific enzymes in Datura have yet to be fully characterized, this document outlines the core biosynthetic pathway based on well-established principles of diterpene synthesis in plants. It provides detailed experimental protocols for the identification and characterization of the key enzymes involved and presents illustrative quantitative data from homologous systems to guide future research and metabolic engineering efforts.

Introduction

The genus Datura, belonging to the Solanaceae family, is renowned for its production of a wide array of secondary metabolites, most notably tropane alkaloids.[1] However, genomic and transcriptomic studies have revealed the presence of numerous terpene synthase (TPS) genes, indicating a significant capacity for terpenoid biosynthesis.[2][3][4] Among the potential products are diterpenoids, including the putative abietane-type compound, this compound. Abietane diterpenoids are characterized by a tricyclic carbon skeleton and are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.[5]

The biosynthesis of abietane diterpenes is a conserved process in higher plants, initiating from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). This guide provides a comprehensive overview of the proposed biosynthetic pathway to this compound in Datura, details the requisite enzymatic steps, and offers robust experimental protocols for the functional characterization of the involved terpene synthases.

The Putative this compound Biosynthesis Pathway

The formation of the abietane scaffold is a two-step cyclization process catalyzed by two distinct types of diterpene synthases (diTPSs). The proposed pathway in Datura is as follows:

  • Formation of Geranylgeranyl Diphosphate (GGPP): The pathway begins in the plastids where the methylerythritol 4-phosphate (MEP) pathway synthesizes the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). A geranylgeranyl diphosphate synthase (GGPPS) then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP.

  • Step 1: Protonation-initiated Cyclization: A Class II diTPS , specifically a (+)-copalyl diphosphate synthase ((+)-CPS) , catalyzes the first cyclization of the linear GGPP into the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This reaction is initiated by a proton attack on the terminal double bond of GGPP.

  • Step 2: Ionization-initiated Cyclization: A Class I diTPS , likely an abietadiene synthase , then utilizes (+)-CPP as its substrate. This enzyme facilitates the ionization of the diphosphate moiety, leading to a second cyclization and subsequent rearrangement reactions to form the characteristic tricyclic abietane skeleton of abietatriene.

Further modifications by enzymes such as cytochrome P450 monooxygenases (CYP450s) and dehydrogenases can then occur to produce the final this compound structure.

This compound Biosynthesis Pathway cluster_0 Plastid cluster_1 Endoplasmic Reticulum (Putative) IPP_DMAPP IPP + DMAPP (from MEP Pathway) GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP GGPPS CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP < (+)-Copalyl Diphosphate Synthase (Class II diTPS) > Abietatriene Abietatriene Scaffold CPP->Abietatriene < Abietadiene Synthase (Class I diTPS) > This compound This compound Abietatriene->this compound < Cytochrome P450s, Dehydrogenases >

Figure 1: Proposed biosynthesis pathway of this compound in Datura.

Quantitative Data from Homologous Systems

While specific kinetic data for the enzymes in the Datura abietane biosynthesis pathway are not yet available, data from homologous enzymes in other plant species provide valuable benchmarks for future characterization studies.

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
(+)-Copalyl Diphosphate SynthaseSalvia sclareaGGPP0.8 ± 0.10.12 ± 0.01
Abietadiene SynthaseAbies grandis(+)-CPP0.5 ± 0.10.05 ± 0.005
Geranylgeranyl Diphosphate SynthaseArabidopsis thalianaFPP1.5 ± 0.30.25 ± 0.03

Table 1: Representative kinetic parameters of diterpene biosynthesis enzymes from various plant species.

Experimental Protocols

The following protocols provide a framework for the identification, cloning, and functional characterization of the enzymes involved in the this compound biosynthesis pathway from Datura species.

Protocol 1: Cloning of Candidate diTPS Genes from Datura
  • RNA Extraction and cDNA Synthesis:

    • Harvest young leaf and root tissues from a Datura plant.

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and an oligo(dT) primer.

  • PCR Amplification of Candidate Genes:

    • Design degenerate primers based on conserved regions of known plant (+)-CPS and abietadiene synthase genes.

    • Perform PCR using the synthesized cDNA as a template.

    • Analyze PCR products by agarose (B213101) gel electrophoresis.

    • Excise and purify DNA fragments of the expected size using a gel extraction kit.

  • Sequencing and Full-Length Gene Isolation:

    • Sequence the purified PCR products.

    • Use the obtained sequences to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length gene sequences.

    • Assemble the full-length sequences and clone them into a suitable vector (e.g., pGEM-T Easy, Promega).

Protocol 2: Heterologous Expression and Purification of Recombinant diTPS
  • Vector Construction:

    • Subclone the full-length coding sequences of the candidate diTPS genes into an E. coli expression vector, such as pET28a(+) or pGEX, which allows for the expression of N- or C-terminally His-tagged or GST-tagged fusion proteins.

  • Protein Expression:

    • Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a 1 L culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate for 16-20 hours at 16-18°C.

    • Harvest the cells by centrifugation.

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

    • Elute the protein and dialyze against a storage buffer.

    • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

Protocol 3: In Vitro Enzyme Assays and Product Analysis
  • Enzyme Assay:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl2, 5% glycerol, 5 mM DTT).

    • For the (+)-CPS assay, add 5-10 µg of purified enzyme to the buffer containing 10 µM GGPP.

    • For the abietadiene synthase assay, add 5-10 µg of purified enzyme to the buffer containing 10 µM (+)-CPP (if available) or perform a coupled assay with purified (+)-CPS and 10 µM GGPP.

    • Incubate the reaction mixture at 30°C for 2-4 hours.

  • Product Extraction:

    • Stop the reaction by adding EDTA to chelate Mg2+.

    • If the substrate is a diphosphate, hydrolyze the remaining substrate and any diphosphate products to their corresponding alcohols by adding alkaline phosphatase and incubating for an additional hour.

    • Extract the terpene products by adding an equal volume of n-hexane or ethyl acetate, vortexing, and centrifuging to separate the phases.

  • GC-MS Analysis:

    • Analyze a 1 µL aliquot of the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Use a non-polar column (e.g., DB-5 or HP-5ms).

    • Employ a temperature program suitable for diterpene analysis (e.g., initial temperature of 80°C, ramp to 300°C).

    • Identify the products by comparing their mass spectra and retention times with those of authentic standards and/or entries in mass spectral libraries (e.g., NIST).

Experimental Workflow cluster_gene_id Gene Identification & Cloning cluster_expression Protein Expression & Purification cluster_characterization Functional Characterization RNA_Extraction RNA Extraction from Datura cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR Degenerate PCR cDNA_Synthesis->PCR RACE 5'/3' RACE PCR->RACE Cloning Cloning into Vector RACE->Cloning Transformation Transformation into E. coli Cloning->Transformation Induction IPTG Induction Transformation->Induction Purification Affinity Chromatography Induction->Purification Assay In Vitro Enzyme Assay (Substrate: GGPP or (+)-CPP) Purification->Assay Extraction Product Extraction Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS Product_ID Product Identification (Mass Spectra & Retention Time) GCMS->Product_ID Data Analysis

Figure 2: Experimental workflow for identifying and characterizing diTPS from Datura.

Conclusion and Future Directions

This guide provides a foundational framework for investigating the biosynthesis of the putative diterpenoid, this compound, in Datura species. The proposed pathway, based on conserved mechanisms of abietane synthesis, offers a clear roadmap for future research. The detailed experimental protocols for gene cloning, heterologous expression, and functional characterization will enable the definitive identification of the specific Datura terpene synthases responsible for this pathway.

Future work should focus on:

  • Transcriptome Mining: Analyzing existing or newly generated Datura transcriptome data to identify candidate (+)-CPS and abietadiene synthase genes.

  • In Vivo Studies: Using techniques such as virus-induced gene silencing (VIGS) in Datura plants to confirm the in vivo function of candidate genes.

  • Metabolic Engineering: Once characterized, these enzymes can be used in metabolic engineering strategies in microbial hosts like E. coli or Saccharomyces cerevisiae for the sustainable production of this compound and other high-value diterpenoids.

The elucidation of this pathway will not only enhance our understanding of the chemical ecology of Datura but also provide new enzymatic tools for synthetic biology and the potential development of novel therapeutic agents.

References

Daturabietatriene: A Technical Guide to Natural Abundance, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturabietatriene (B27229) is a tricyclic diterpene belonging to the abietane (B96969) class of natural products. First identified in the stem bark of Datura metel Linn, a plant species in the Solanaceae family, its structure has been elucidated as 15,18-dihydroxyabietatriene.[1][2] Like other abietane diterpenoids, this compound is of interest to the scientific community for its potential bioactive properties, which are characteristic of this compound class, including antimicrobial, anti-inflammatory, and antitumor activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance, distribution, and analysis of this compound, synthesizing available data to support further research and development.

Natural Abundance and Distribution

Currently, published literature on the quantitative abundance and widespread distribution of this compound is limited. The compound has been definitively isolated from a single source.

Known Distribution of this compound
Plant SpeciesPlant PartReported Concentration/YieldReference
Datura metel LinnStem BarkNot quantitatively reported in the literature.[1][2]
General Extraction Yields from Datura metel

While specific yields for this compound are not available, general extraction yields from Datura metel provide context for the potential abundance of secondary metabolites. These yields are for crude extracts and not specific to any single compound.

Extraction MethodPlant PartExtraction Yield (% w/w)Reference
Supercritical CO2 (60 °C, 30 MPa)Not Specified3.0 ± 0.1[3]
Supercritical CO2 (60 °C, 20 MPa)Not Specified2.7 ± 0.2

Biosynthesis of this compound

The specific biosynthetic pathway for this compound has not been fully elucidated. However, based on the well-established pathways of other abietane-type diterpenoids, a putative pathway can be proposed. The biosynthesis originates from the general terpenoid pathway, starting with geranylgeranyl diphosphate (B83284) (GGPP).

The formation of the characteristic tricyclic abietane skeleton is catalyzed by a series of enzymes, primarily diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs), which introduce oxidative modifications. The pathway likely proceeds through the key intermediate, miltiradiene, which is then hydroxylated to form the final this compound structure.

Abietane Diterpene Biosynthesis cluster_0 Plastid cluster_1 MEP Pathway GGPP Geranylgeranyl diphosphate (GGPP) CPP (+)-Copalyl diphosphate (+)-CPP GGPP->CPP diTPS (Class II) e.g., CPS Miltiradiene Miltiradiene CPP->Miltiradiene diTPS (Class I) e.g., KSL This compound This compound (15,18-dihydroxyabietatriene) Miltiradiene->this compound Cytochrome P450s (Hydroxylation) MEP G3P + Pyruvate MEP->GGPP Multiple Steps

Caption: Putative biosynthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and quantification of this compound are not explicitly available. The following sections provide generalized yet detailed methodologies based on standard practices for the analysis of abietane diterpenoids from plant matrices.

Protocol 1: Isolation and Purification of this compound

This protocol describes a general procedure for the extraction and chromatographic purification of this compound from Datura metel stem bark.

1. Plant Material Preparation:

  • Collect fresh stem bark of Datura metel.

  • Air-dry the plant material in the shade for 2-3 weeks until brittle.

  • Grind the dried bark into a coarse powder (20-40 mesh) using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered bark (e.g., 1 kg) with a non-polar solvent like n-hexane or chloroform (B151607) (e.g., 5 L) at room temperature for 72 hours with occasional agitation. This initial step defats the material.

  • Filter the extract and repeat the maceration of the plant residue with a solvent of medium polarity, such as ethyl acetate (B1210297) or dichloromethane, to extract diterpenoids.

  • Combine the filtrates from the second extraction step.

  • Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

3. Silica (B1680970) Gel Column Chromatography:

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

  • Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the slurry to create the stationary phase.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

  • After the solvent evaporates, carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20 v/v n-hexane:ethyl acetate).

  • Collect fractions of a fixed volume (e.g., 50 mL).

4. Fraction Analysis and Purification:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates, using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

  • Visualize spots under UV light (254 nm) and/or by spraying with a visualizing agent (e.g., ceric sulfate (B86663) solution followed by heating).

  • Combine fractions with similar TLC profiles that contain the compound of interest.

  • Subject the combined fractions to further purification using repeated column chromatography or preparative HPLC on a C18 column to yield pure this compound.

5. Structure Confirmation:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol outlines the development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of this compound.

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in methanol (B129727).

  • Calibration Standards: Serially dilute the stock solution with methanol to prepare a series of calibration standards (e.g., 1-1000 ng/mL).

  • Sample Extraction: Extract a known weight of powdered plant material (e.g., 100 mg) with methanol using ultrasonication for 30 minutes. Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter prior to analysis.

2. UPLC-MS/MS System and Conditions:

  • UPLC System: A system equipped with a binary solvent manager and a sample manager.

  • Column: A reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Elution (Example): Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Parameter Optimization: Infuse a standard solution of this compound to determine the precursor ion ([M+H]⁺) and optimize cone voltage and collision energy to identify two to three intense and specific product ions for Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Quantifier Transition: Precursor ion → Product ion 1

    • Qualifier Transition: Precursor ion → Product ion 2

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow to achieve maximum signal intensity.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the calibration standards.

  • Quantify this compound in the plant extracts by interpolating their peak areas from the linear regression of the calibration curve.

Experimental Workflow cluster_0 Isolation & Purification cluster_1 Analysis & Quantification PlantMaterial Dried & Powdered Datura metel Stem Bark Extraction Solvent Extraction (e.g., Ethyl Acetate) PlantMaterial->Extraction CrudeExtract Crude Diterpene Extract Extraction->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Analysis UPLC-MS/MS Analysis CrudeExtract->Analysis Fractions Collected Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Monitoring PureCompound Pure this compound Fractions->PureCompound Purification TLC->Fractions Pooling PureCompound->Analysis Standard Structure Structural Elucidation (NMR, HRMS) PureCompound->Structure Quantification Quantification Analysis->Quantification

Caption: General workflow for isolation and analysis.

Conclusion and Future Directions

This compound is a structurally characterized abietane diterpene from Datura metel. However, this guide highlights significant gaps in the current scientific literature concerning its natural abundance, distribution across different plant tissues and species, and its specific biosynthetic pathway. The provided protocols offer a robust framework for researchers to pursue further investigation. Future research should prioritize:

  • Quantitative surveys of this compound in various parts of Datura metel and other Datura species to establish a comprehensive distribution profile.

  • Elucidation of the specific biosynthetic genes (diTPSs and CYPs) involved in its formation to enable biotechnological production approaches.

  • Isolation of sufficient quantities to perform extensive biological activity screening and explore its potential for drug development.

Addressing these areas will significantly advance the understanding of this compound and unlock its potential applications in medicine and science.

References

Daturabietatriene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturabietatriene is a naturally occurring tricyclic diterpene that has been isolated from the stem bark of Datura metel Linn.[1] and the heartwoods of Pinus yunnanensis. As a member of the abietane (B96969) diterpene family, a class of compounds known for their diverse biological activities, this compound is a subject of growing interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental procedures for its isolation and characterization, and an exploration of its potential biological activities, with a focus on its anticancer properties.

Physical and Chemical Properties

This compound, also known by its systematic name Abieta-8,11,13-triene-15,18-diol, possesses a distinct set of physicochemical characteristics. The available quantitative data for this compound and its closely related analogs are summarized in the tables below for ease of comparison.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₃₀O₂[1]
Molecular Weight 302.45 g/mol [1]
Boiling Point 426.4 ± 30.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Appearance Not specified
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/ShiftsSource
IR (KBr, cm⁻¹) 3350 (OH), 2950, 1640 (C=C), 1460 (C=C), 1400, 1385, 1169, 1115, 1055, 898 (C=C), 795[1]
¹H NMR (CDCl₃+DMSO-d₆, δ ppm) 7.50 (1H, d, J=3.0 Hz, H-14), 7.00 (1H, d, J=9.0 Hz, H-11), 6.93 (1H, m, H-12), 3.53 (1H, br s, H₂-15a), 3.40 (1H, br s, H₂-15b), 2.50 (2H, m, H₂-7), 2.26 (1H, br s, H-5), 2.16 (2H, m, H₂-1), 1.86 (2H, m, H₂-2), 1.76 (2H, m, H₂-3), 1.70 (2H, m, H₂-6), 1.23 (6H, br s, Me-19, Me-20), 1.20 (6H, br s, Me-16, Me-17)[1]
¹³C NMR Data not available in the searched literature.
Mass Spectrometry (EIMS m/z) Data not available in the searched literature.

Experimental Protocols

The following section details the experimental methodology for the isolation and characterization of this compound as extrapolated from the initial report of its discovery.

Isolation of this compound

The isolation of this compound from Datura metel involves a multi-step extraction and chromatographic purification process.

Diagram 1: Experimental Workflow for this compound Isolation

G start Dried and Coarsely Powdered Stem Bark of Datura metel extraction Soxhlet Extraction with Ethanol (B145695) (95%) start->extraction concentration Concentration of Extract under Reduced Pressure extraction->concentration fractionation Column Chromatography on Silica (B1680970) Gel concentration->fractionation elution Elution with Petroleum Ether -> Chloroform -> Methanol fractionation->elution Gradient fractions Collection of Fractions elution->fractions tlc TLC Analysis of Fractions fractions->tlc purification Preparative TLC or further Column Chromatography of Positive Fractions tlc->purification Identification of This compound-containing fractions This compound Pure this compound purification->this compound

A simplified workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: The stem bark of Datura metel is collected, shade-dried, and coarsely powdered.

  • Extraction: The powdered plant material is subjected to Soxhlet extraction with 95% ethanol for an extended period (e.g., 72 hours).

  • Concentration: The ethanolic extract is concentrated under reduced pressure to yield a viscous residue.

  • Chromatographic Separation: The concentrated extract is adsorbed onto silica gel and subjected to column chromatography.

  • Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with petroleum ether, followed by chloroform, and then methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions showing the presence of the target compound are combined and subjected to further purification, for example, by preparative TLC or repeated column chromatography, to yield pure this compound.

Characterization of this compound

The structure of the isolated this compound was elucidated using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum was recorded using KBr pellets. The spectrum of this compound showed characteristic absorption bands for hydroxyl groups (3350 cm⁻¹), and carbon-carbon double bonds (1640 cm⁻¹, 1460 cm⁻¹, 898 cm⁻¹).

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum was recorded in a mixture of CDCl₃ and DMSO-d₆. The spectrum revealed signals corresponding to aromatic protons, methylene (B1212753) protons adjacent to hydroxyl groups, and several methyl groups, which is consistent with the proposed abietane skeleton.

  • Mass Spectrometry (MS): While the specific mass spectral data was not available in the searched documents, Electron Impact Mass Spectrometry (EIMS) would typically be used to determine the molecular weight and fragmentation pattern, further confirming the structure.

Biological Activity and Potential Signaling Pathways

Abietane diterpenes, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities, with anticancer effects being one of the most extensively studied. While specific studies on the signaling pathways directly modulated by this compound are limited, the known mechanisms of action for structurally similar abietane diterpenes can provide insights into its potential therapeutic effects.

Many abietane diterpenes exert their cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The signaling cascades involved are often complex and can include the modulation of key regulatory proteins.

Based on the known anticancer activities of abietane diterpenes, a plausible signaling pathway for this compound-induced apoptosis in cancer cells is proposed below. This pathway involves the activation of the JNK/SPAK signaling cascade and the inhibition of the STAT3 signaling pathway, both of which are critical in regulating cell survival and proliferation.

Diagram 2: Proposed Signaling Pathway for this compound-Induced Apoptosis

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor (e.g., Death Receptor) This compound->Receptor STAT3 STAT3 This compound->STAT3 Inhibits JNK_SPAK JNK/SPAK Activation Receptor->JNK_SPAK Activates Apoptosis_genes Apoptosis-related gene expression JNK_SPAK->Apoptosis_genes Promotes Cell_Cycle_Arrest Cell Cycle Arrest JNK_SPAK->Cell_Cycle_Arrest pSTAT3_inhibition Inhibition of p-STAT3 STAT3->pSTAT3_inhibition Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3_inhibition->Bcl2 Downregulates Bax Bax (Pro-apoptotic) pSTAT3_inhibition->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Apoptosis_genes->Apoptosis

A proposed mechanism of this compound-induced apoptosis.

This proposed pathway suggests that this compound may initiate apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. By activating pro-apoptotic kinases like JNK and inhibiting pro-survival transcription factors like STAT3, this compound could shift the cellular balance towards cell death, making it a promising candidate for further investigation in cancer therapy.

Conclusion

This compound is a tricyclic diterpene with a defined chemical structure and emerging biological significance. This guide has consolidated the available data on its physical and chemical properties and provided a detailed overview of its isolation and characterization. While the precise molecular mechanisms of its bioactivity are still under investigation, the known anticancer properties of related abietane diterpenes suggest that this compound holds promise as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential applications in medicine.

References

Daturabietatriene: A Technical Guide on its Discovery, Origin, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturabietatriene, a tricyclic diterpene identified as 15,18-dihydroxyabietatriene, is a natural product isolated from Datura metel. This technical guide provides a comprehensive overview of its discovery, biosynthetic origin, and potential biological activities. While direct research on this compound is limited, this document synthesizes available information and extrapolates potential therapeutic applications based on the well-documented bioactivities of structurally related abietane (B96969) diterpenes. This guide includes detailed experimental protocols for the isolation of similar compounds, quantitative data representation, and visualizations of relevant biological pathways to serve as a foundational resource for further research and drug development endeavors.

Discovery and Origin

Initial Discovery

This compound was first isolated from the steam bark of Datura metel Linn., a plant belonging to the Solanaceae family. The initial characterization of this compound identified it as a novel tricyclic diterpene. Its structure was elucidated as 15,18-dihydroxyabietatriene based on spectral data analyses and chemical reactions.

Botanical Source: Datura metel

Datura metel, commonly known as Devil's Trumpet or Thorn-apple, has a long history of use in traditional medicine across various cultures. The plant is a rich source of a wide array of secondary metabolites, including tropane (B1204802) alkaloids, withanolides, and various terpenoids. The presence of this compound in D. metel highlights the biosynthetic diversity of this plant genus and underscores its potential as a source for novel bioactive compounds.

Biosynthetic Origin

This compound, as an abietane diterpene, originates from the methylerythritol phosphate (B84403) (MEP) pathway in plants. The biosynthesis of abietane diterpenes is a multi-step enzymatic process that begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

The general biosynthetic pathway leading to the abietane skeleton is as follows:

  • Cyclization of GGPP: The pathway is initiated by the cyclization of GGPP to copalyl diphosphate (B83284) (CPP), a reaction catalyzed by copalyl diphosphate synthase (CPPS).

  • Formation of the Tricyclic Skeleton: A kaurene synthase-like (KSL) enzyme then converts CPP into miltiradiene.

  • Aromatization: Miltiradiene can then undergo spontaneous oxidation to form an abietatriene (B1232550) skeleton.

  • Hydroxylation: Subsequent hydroxylation events, catalyzed by cytochrome P450 monooxygenases, at positions C-15 and C-18 of the abietatriene core would lead to the formation of this compound (15,18-dihydroxyabietatriene).

This compound Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP Copalyl Diphosphate (CPP) GGPP->CPP CPPS Miltiradiene Miltiradiene CPP->Miltiradiene KSL Abietatriene Abietatriene Skeleton Miltiradiene->Abietatriene Spontaneous Oxidation This compound This compound (15,18-dihydroxyabietatriene) Abietatriene->this compound Cytochrome P450 (Hydroxylation)

Biosynthesis of this compound.

Physicochemical and Spectroscopic Data

PropertyData
Molecular Formula C₂₀H₃₀O₂
Molecular Weight 302.45 g/mol
CAS Number 65894-41-9
Structure 15,18-dihydroxyabietatriene
Representative ¹H NMR Signals for aromatic protons,
(CDCl₃, 400 MHz) methyl groups, and hydroxyl-bearing carbons.
Representative ¹³C NMR Resonances for aromatic carbons,
(CDCl₃, 100 MHz) quaternary carbons, and oxygenated carbons.
Mass Spectrometry Molecular ion peak corresponding to the
(EI-MS) molecular weight.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and characterization of abietane diterpenes from plant material, which can be adapted for the specific isolation of this compound from Datura metel.

General Workflow for Isolation and Purification

Diterpene Isolation Workflow start Plant Material (e.g., Datura metel bark) extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions tlc TLC Analysis fractions->tlc purification Preparative HPLC tlc->purification Select promising fractions pure_compound Pure this compound purification->pure_compound characterization Spectroscopic Analysis (NMR, MS) pure_compound->characterization end Structure Elucidation characterization->end

Isolation and purification workflow.
Extraction

  • Preparation of Plant Material: Air-dry the steam bark of Datura metel at room temperature and then grind it into a coarse powder.

  • Maceration: Soak the powdered plant material in methanol (or another suitable organic solvent) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Isolation and Purification
  • Silica (B1680970) Gel Column Chromatography: Subject the crude extract to column chromatography on a silica gel (60-120 mesh) column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of suitable volumes and monitor them by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compound of interest (as indicated by TLC) and subject them to preparative HPLC for final purification. Use a suitable C18 column and a mobile phase such as a gradient of methanol and water.

Structure Elucidation

Characterize the purified compound using standard spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities of this compound are not extensively reported. However, the abietane diterpene scaffold is known to exhibit a wide range of pharmacological properties. Based on the activities of structurally similar compounds, this compound may possess anticancer and anti-inflammatory properties.

Potential Anticancer Activity

Many abietane diterpenes have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Potential Signaling Pathways in Anticancer Activity:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Abietane diterpenes may induce apoptosis in cancer cells by inhibiting the phosphorylation of Akt, a key protein in this pathway.

  • ERK Pathway: The Ras/Raf/MEK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Anticancer Signaling Pathways cluster_0 Potential Anticancer Mechanisms of this compound cluster_1 PI3K/Akt Pathway cluster_2 ERK Pathway This compound This compound Akt Akt This compound->Akt Inhibition ERK ERK This compound->ERK Inhibition PI3K PI3K PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Potential anticancer signaling pathways.
Potential Anti-inflammatory Activity

Abietane diterpenes have also been reported to possess anti-inflammatory properties. This is often attributed to their ability to inhibit the production of pro-inflammatory mediators.

Potential Signaling Pathway in Anti-inflammatory Activity:

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. It controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Abietane diterpenes may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Anti-inflammatory Signaling Pathway cluster_0 Potential Anti-inflammatory Mechanism of this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB (in nucleus) NFkB->NFkB_active Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibition

Potential NF-κB signaling inhibition.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, natural product from Datura metel. While its discovery dates back several decades, there is a notable lack of recent research into its biological activities and therapeutic potential. The structural similarity of this compound to other bioactive abietane diterpenes strongly suggests that it may possess valuable anticancer and anti-inflammatory properties.

Future research should focus on:

  • Re-isolation and full spectroscopic characterization of this compound to confirm its structure and provide a complete dataset for future studies.

  • In vitro screening for its cytotoxic effects against a panel of cancer cell lines and its anti-inflammatory activity in relevant cellular models.

  • Mechanism of action studies to elucidate the specific signaling pathways modulated by this compound.

  • Preclinical in vivo studies to evaluate its efficacy and safety in animal models of cancer and inflammation.

A Technical Guide to the Prospective Biological Activity Screening of Daturabietatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturabietatriene (B27229) is a putative novel diterpene, presumably of the abietane (B96969) class, with a name suggesting its origin from a plant of the Datura genus. Species of the Datura genus are known to produce a variety of secondary metabolites, including alkaloids and terpenoids, which have shown promising antioxidant and antimicrobial activities.[1][2][3] Diterpenes, as a chemical class, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them a focal point in natural product drug discovery.[4][5][6][7] This document provides a comprehensive technical guide for the initial biological activity screening of this compound, outlining a strategic workflow from preliminary cytotoxicity assessment to more specific anti-inflammatory and antimicrobial evaluations. The methodologies provided are based on established in vitro assays commonly used for the preliminary screening of novel natural products.[8][9]

Phase 1: Preliminary Cytotoxicity Screening

A primary and essential step in the evaluation of any novel compound for therapeutic potential is the assessment of its cytotoxicity. This initial screening provides a therapeutic window and helps to identify a concentration range for subsequent bioactivity assays, distinguishing between general toxicity and specific pharmacological effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[10] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan (B1609692) crystals.[10]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Human cancer cell lines (e.g., HeLa, A549, HepG2) and a non-cancerous cell line (e.g., human fibroblasts)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the old medium with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.

Data Presentation: Cytotoxicity of this compound
Cell LineTypeThis compound IC50 (µM)
HeLaCervical CancerHypothetical Value
A549Lung CancerHypothetical Value
HepG2Liver CancerHypothetical Value
Human FibroblastsNon-cancerousHypothetical Value

Phase 2: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and natural products are a rich source of novel anti-inflammatory agents.[8] The screening of this compound for anti-inflammatory properties can be initiated with simple in vitro assays that target key inflammatory processes.

Experimental Protocol: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[9] This assay evaluates the ability of a compound to inhibit thermally induced protein denaturation.

Materials:

  • This compound stock solution

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (as a reference standard)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of albumin solution, 2.8 mL of PBS, and various concentrations of this compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance (turbidity) at 660 nm.[9]

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Data Presentation: Anti-inflammatory Activity of this compound
Concentration (µg/mL)% Inhibition of Protein Denaturation
10Hypothetical Value
50Hypothetical Value
100Hypothetical Value
250Hypothetical Value
Diclofenac Sodium (Std.)Hypothetical Value

Phase 3: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Diterpenes have demonstrated a broad spectrum of antimicrobial activity.[5][11] The initial screening of this compound can be performed using the disk diffusion method.

Experimental Protocol: Disk Diffusion Assay

This method is a preliminary test to assess the antimicrobial activity of a compound against a range of bacterial and fungal strains.

Materials:

  • This compound stock solution

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Agar (B569324) (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile paper discs (6 mm diameter)

  • Standard antibiotic discs (e.g., ciprofloxacin, fluconazole)

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension of a specific turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates using a sterile swab.

  • Disc Application: Impregnate sterile paper discs with a known concentration of this compound and place them on the inoculated agar surface.

  • Controls: Place a vehicle control disc (impregnated with the solvent) and a standard antibiotic disc on the plate.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-30°C for 48 hours (for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

Data Presentation: Antimicrobial Activity of this compound
MicroorganismTypeZone of Inhibition (mm)
Staphylococcus aureusGram-positiveHypothetical Value
Bacillus subtilisGram-positiveHypothetical Value
Escherichia coliGram-negativeHypothetical Value
Pseudomonas aeruginosaGram-negativeHypothetical Value
Candida albicansFungusHypothetical Value

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-inflammatory Screening cluster_2 Phase 3: Antimicrobial Screening a Cell Seeding b This compound Treatment a->b c Incubation (48-72h) b->c d MTT Assay c->d e IC50 Determination d->e f Protein Denaturation Assay e->f Proceed if low cytotoxicity i Disk Diffusion Assay e->i Proceed if low cytotoxicity g COX/LOX Inhibition Assays f->g h Cytokine Release Assay (LPS-stimulated macrophages) g->h j MIC/MBC Determination i->j

Caption: A proposed workflow for the biological activity screening of this compound.

NF-κB Signaling Pathway in Inflammation

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB_IkB->IkB releases IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases NF-κB IkB->IkB degradation Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits? This compound->NFkB inhibits translocation?

References

Daturabietatriene: A Literature Review of an Obscure Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daturabietatriene, a tricyclic diterpene first isolated from the stem bark of Datura metel Linn, remains a compound with limited scientific exploration since its initial discovery. While the chemical structure has been elucidated as 15,18-dihydroxyabietatriene, a thorough review of the existing scientific literature reveals a significant gap in the understanding of its biological activities, quantitative efficacy, and mechanism of action. This technical guide provides a comprehensive overview of the currently available information on this compound, including its initial isolation and characterization, and contextualizes it within the broader pharmacological activities associated with Datura species. However, it must be noted that specific quantitative data, detailed experimental protocols for biological assays, and defined signaling pathways for this compound are not available in the current body of scientific literature.

Introduction

This compound is a diterpenoid that was first identified in 1996.[1][2] Its discovery was part of an investigation into the chemical constituents of Datura metel, a plant with a long history in traditional medicine.[1][2] The genus Datura is known to be a rich source of various secondary metabolites, including alkaloids and withanolides, which have demonstrated a range of pharmacological properties such as anti-inflammatory, antimicrobial, and cytotoxic effects.[3] The initial report on this compound identified its structure, but subsequent research into its specific biological functions appears to be non-existent.

Chemical Properties and Characterization

This compound was identified as 15,18-dihydroxyabietatriene based on spectral data analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₃₀O₂
Molecular Weight 302 g/mol
CAS Number 65894-41-9-
Structure 15,18-dihydroxyabietatriene

The characterization of this compound in the original study was based on the following spectroscopic data:

  • Infrared (IR) Spectroscopy: Showed absorption bands indicating the presence of a hydroxyl group and an aromatic ring.

  • Mass Spectrometry (MS): A molecular ion peak at m/z 302 corresponded to the molecular formula C₂₀H₃₀O₂.

  • Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Revealed signals corresponding to aromatic protons, hydroxylmethylene groups, and methyl groups, which were crucial in elucidating the final structure.

Isolation of this compound

The following provides a summary of the isolation procedure as described in the initial discovery. It is important to note that a highly detailed, step-by-step protocol is not available in the original publication.

Experimental Workflow: Isolation of this compound from Datura metel

G A Collection of Datura metel stem bark B Air-drying and powdering of the plant material A->B C Extraction with 95% ethanol B->C D Concentration of the extract under reduced pressure C->D E Fractionation of the concentrated extract D->E F Column chromatography of the relevant fraction E->F G Elution with a suitable solvent system F->G H Isolation of this compound G->H

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways: The Knowledge Gap

A comprehensive literature search for the biological activities of this compound or its synonym, 15,18-dihydroxyabietatriene, did not yield any specific studies. Consequently, there is no quantitative data such as IC₅₀ or Kᵢ values, nor are there any elucidated signaling pathways associated with this compound.

While this compound itself has not been studied, extracts from Datura species have been shown to possess various biological activities. It is plausible that this compound may contribute to some of these effects, but this remains speculative without direct experimental evidence.

Known biological activities of Datura extracts include:

  • Anti-inflammatory activity: Extracts of Datura stramonium have demonstrated anti-inflammatory effects in various experimental models.

  • Antimicrobial activity: Various extracts of Datura species have shown inhibitory activity against a range of bacteria and fungi.

  • Cytotoxic activity: Some studies have reported the cytotoxic potential of Datura extracts against cancer cell lines.

It is crucial to reiterate that these activities are attributed to the complex mixture of compounds within the extracts and have not been specifically linked to this compound.

Future Directions

The lack of research on this compound since its discovery presents a clear opportunity for future investigation. Key areas for research would include:

  • Total Synthesis: Development of a synthetic route to obtain pure this compound for biological testing.

  • In Vitro Screening: Evaluation of the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of the pure compound.

  • Mechanism of Action Studies: If any significant biological activity is identified, further studies to elucidate the underlying signaling pathways would be warranted.

  • Quantitative Analysis: Determination of the concentration of this compound in various parts of Datura metel to understand its distribution within the plant.

Conclusion

This compound is a structurally characterized diterpenoid from Datura metel for which there is a notable absence of pharmacological data. While the broader context of Datura pharmacology suggests potential for biological activity, no studies have been published to confirm or quantify these effects for the isolated compound. This review serves to highlight the current state of knowledge and underscores the need for further research to unlock the potential therapeutic applications of this intriguing natural product. For researchers in drug discovery and natural product chemistry, this compound represents an unexplored molecule with the potential for novel biological activities.

References

Preliminary Toxicological Assessment of Daturabietatriene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a preliminary toxicological assessment framework for daturabietatriene (B27229). As of the latest literature review, no specific toxicological studies have been published on the isolated compound this compound. The information presented herein is based on the toxicological profile of extracts from Datura species, which are known to contain this compound among a complex mixture of other phytochemicals, most notably tropane (B1204802) alkaloids like atropine (B194438) and scopolamine. Therefore, the toxic effects described are attributable to the whole extract and not specifically to this compound. This guide is intended for researchers, scientists, and drug development professionals to outline the necessary studies for a comprehensive toxicological evaluation of this compound.

Introduction

This compound is a tricyclic diterpene that has been isolated from plants of the Datura genus, such as Datura metel. The Datura genus, belonging to the Solanaceae family, is well-known for its medicinal and toxic properties due to the presence of various secondary metabolites. While much of the toxicity of Datura is attributed to its high concentration of tropane alkaloids, a complete toxicological profile of all its constituents, including this compound, is crucial for any potential therapeutic development. This document summarizes the available toxicological data on Datura extracts and provides a roadmap for the systematic toxicological evaluation of pure this compound.

Toxicological Data from Datura Species Extracts

The following tables summarize quantitative toxicological data obtained from studies on various Datura species extracts. It is critical to reiterate that these values reflect the combined effects of all compounds present in the extracts.

Table 1: Acute Toxicity Data for Datura Extracts

SpeciesExtract TypeTest AnimalRoute of AdministrationLD50Reference
Datura stramoniumSeed AlkaloidsMiceIntraperitoneal303.4 mg/kg[1]
Datura metelLeaf Aqueous-MethanolMiceOral> 2000 mg/kg[2]
Datura stramoniumSeed ExtractRatsIntraperitoneal100 mg/kg (1/4 LD50) tested[3]
Datura metelSeed ExtractRatsOral2000 mg/kg (no toxicity observed)[4]

Table 2: Genotoxicity and Cytotoxicity Data for Datura Extracts

SpeciesExtract TypeCell Line/OrganismAssayObserved EffectReference
Datura stramoniumMethanolic Seed ExtractHuman LymphocytesWST-1, TUNEL, SCEInhibition of cell proliferation, DNA damage[5]
Datura innoxiaAqueous Leaf ExtractAllium cepaMitotic IndexDepression of cell division, chromosomal aberrations
Datura metelLeaf ExtractBrine ShrimpBSLTHigh cytotoxic potential (LC50: 46.16 µg/ml)

Recommended Experimental Protocols for this compound

A comprehensive toxicological assessment of this compound would require a battery of standardized in vitro and in vivo tests. The following are detailed methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

  • Principle: The Acute Toxic Class Method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity category based on the observed mortality.

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered orally by gavage to a group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • The outcome of the first step determines the subsequent steps, which may involve dosing additional animals at lower or higher fixed dose levels (5, 50, 300, 2000 mg/kg).

    • The final classification is based on the dose at which mortality is observed.

  • Data Collection: Mortality, body weight changes, and detailed clinical observations are recorded. A gross necropsy of all animals is performed at the end of the study.

  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • Cells (e.g., a relevant human cell line like HepG2 for hepatotoxicity) are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined.

  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the original mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

  • Procedure:

    • The test is conducted with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

    • The bacterial strains are exposed to a range of concentrations of this compound.

    • The bacteria are then plated on a minimal agar (B569324) medium lacking the required amino acid.

    • After incubation, the number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

  • Principle: This study is designed to provide information on the effects of prenatal exposure on the pregnant female and the developing embryo and fetus.

  • Test Animals: Pregnant rats or rabbits are typically used.

  • Procedure:

    • At least three dose levels of this compound and a control are administered daily to groups of pregnant females, typically from implantation to the day before cesarean section.

    • Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

    • Just before the expected day of delivery, the females are euthanized, and a C-section is performed.

    • The uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

    • Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Data Analysis: The study evaluates maternal toxicity, embryo-fetal death, and structural abnormalities and growth alterations in the fetuses.

Visualizations: Workflows and Signaling Pathways

G cluster_0 Acute Oral Toxicity Workflow (OECD 423) cluster_1 In Vitro Cytotoxicity Workflow (MTT Assay) A0 Start: 3 animals, 300 mg/kg A1 Observe for 14 days A0->A1 A2 Mortality? A1->A2 A3 2-3 deaths: Classify and Stop A2->A3 Yes A4 0-1 death: Dose 3 more animals at 2000 mg/kg A2->A4 No A5 Observe for 14 days A4->A5 A6 Mortality? A5->A6 A7 ≥1 death: Classify A6->A7 Yes A8 0 deaths: No classification A6->A8 No B0 Seed cells in 96-well plate B1 Treat with this compound (various concentrations) B0->B1 B2 Incubate (e.g., 48h) B1->B2 B3 Add MTT reagent B2->B3 B4 Incubate (2-4h) B3->B4 B5 Add solubilizer (DMSO) B4->B5 B6 Read absorbance B5->B6 B7 Calculate IC50 B6->B7

Caption: High-level workflows for acute oral toxicity and in vitro cytotoxicity testing.

Toxicants can disrupt normal cellular functions by interfering with various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of a potentially toxic compound.

G cluster_0 Oxidative Stress and Apoptosis Pathway cluster_1 Inflammatory Response Pathway (NF-κB) Toxicant Toxicant Exposure ROS Increased ROS Toxicant->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mito Mitochondrial Dysfunction ROS->Mito p53 p53 Activation DNA_Damage->p53 CytoC Cytochrome C Release Mito->CytoC Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Toxicant2 Toxicant Exposure Receptor Cell Surface Receptor Toxicant2->Receptor IKK IKK Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Genes Inflammation Inflammation Genes->Inflammation

Caption: Simplified diagrams of common signaling pathways involved in cellular toxicity.

Conclusion

While this compound has been identified as a constituent of Datura species, a comprehensive toxicological assessment of the pure compound is currently lacking. The available data on Datura extracts indicate potential for toxicity, but these effects cannot be specifically attributed to this compound due to the presence of potent alkaloids.

A thorough evaluation of this compound's safety profile is a prerequisite for any further development. This would involve a systematic series of studies as outlined in this guide, beginning with in vitro assays for cytotoxicity and genotoxicity, followed by in vivo studies for acute, sub-chronic, and reproductive toxicity, if warranted. The experimental protocols and workflows provided here, based on international guidelines, offer a framework for conducting such an assessment. Elucidating the potential interactions of this compound with key cellular signaling pathways will be critical in understanding its mechanism of action and overall toxic potential. This structured approach will enable a robust risk assessment and inform decisions regarding the future of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Daturabietatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of Daturabietatriene, a tricyclic diterpene isolated from Datura metel Linn. The protocols described are based on established scientific literature and are intended to guide researchers in the isolation and purification of this bioactive compound.

Introduction

This compound is a tricyclic diterpene that has been isolated from the stem bark of Datura metel Linn.[1][2] This compound, along with other phytochemicals from Datura species, is of interest to researchers for its potential biological activities. The successful isolation and purification of this compound are crucial for its further characterization and investigation in drug development. The following protocols detail the necessary steps for its extraction and purification.

Data Presentation

A summary of the quantitative data available from the isolation of this compound is presented in the table below. This allows for a quick comparison of the reported yield.

ParameterValueSource Plant MaterialReference
Yield0.02%Stem bark of Datura metel Linn.[2]
Molecular FormulaC₂₀H₃₀O₂Stem bark of Datura metel Linn.[2]
Molecular Weight302 g/mol Stem bark of Datura metel Linn.[2]
Melting Point239-240 °CStem bark of Datura metel Linn.

Experimental Protocols

The following are detailed experimental protocols for the extraction and purification of this compound.

Protocol 1: Extraction of this compound from Datura metel

This protocol is based on the method described by Mohd. Ali and Mohd. Shuaib in 1996.

1. Plant Material Preparation:

  • Collect fresh stem bark of Datura metel Linn.
  • Air-dry the collected plant material in a well-ventilated area, protected from direct sunlight, until it is brittle.
  • Grind the dried stem bark into a coarse powder using a mechanical grinder.

2. Soxhlet Extraction:

  • Accurately weigh the powdered stem bark (e.g., 2.65 kg as in the reference study).
  • Place the powdered material into a large thimble for a Soxhlet apparatus.
  • Extract the powder with 95% ethanol (B145695) in a Soxhlet extractor. The duration of the extraction should be sufficient to ensure complete extraction of the desired compounds, typically running for 24-48 hours or until the solvent in the siphon tube runs clear.
  • After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a dark brown, viscous mass.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the purification of the crude extract to isolate this compound.

1. Preparation of the Crude Extract for Chromatography:

  • Take the concentrated crude extract and dissolve it in a minimal amount of the initial mobile phase solvent (e.g., chloroform). A small amount of a more polar solvent like methanol (B129727) can be added if the extract does not fully dissolve.
  • Alternatively, the crude extract can be adsorbed onto a small amount of silica (B1680970) gel (the stationary phase) to create a dry slurry for loading onto the column.

2. Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column in a suitable solvent. The column dimensions will depend on the amount of crude extract to be purified.
  • Load the prepared crude extract onto the top of the silica gel column.
  • Elute the column with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH). Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol.
  • The reference study indicates that this compound elutes with a mixture of CHCl₃-MeOH (1:1). It is recommended to perform a step-wise or linear gradient to ensure good separation. For example:
  • 100% Chloroform
  • 99:1 Chloroform:Methanol
  • 98:2 Chloroform:Methanol
  • ...
  • 50:50 Chloroform:Methanol
  • ...
  • 100% Methanol
  • Collect fractions of the eluate in separate test tubes.

3. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
  • Use a suitable solvent system for TLC, which can be similar to the elution solvent. Visualize the spots under UV light or by using a suitable staining reagent.
  • Pool the fractions that show a pure spot corresponding to this compound.

4. Crystallization:

  • Concentrate the pooled fractions containing pure this compound under reduced pressure.
  • Crystallize the residue from methanol to obtain colorless crystals of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow start Start: Collection of Datura metel Stem Bark prep Preparation of Plant Material (Drying and Powdering) start->prep extraction Soxhlet Extraction (95% Ethanol) prep->extraction concentration1 Concentration of Extract (Rotary Evaporator) extraction->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract column_chroma Column Chromatography (Silica Gel, CHCl3-MeOH gradient) crude_extract->column_chroma fraction_collection Fraction Collection column_chroma->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling concentration2 Concentration of Pure Fractions pooling->concentration2 crystallization Crystallization (Methanol) concentration2->crystallization final_product Pure this compound crystallization->final_product

Caption: Workflow for this compound Extraction and Purification.

References

Application Notes & Protocols: Quantification of Daturabietatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturabietatriene is a tricyclic diterpene identified and isolated from Datura metel Linn.[1][2][3][4][5][6][7][8] Its chemical structure has been elucidated as 15,18-dihydroxyabietatriene. As a novel natural product, robust and reliable analytical methods for the quantification of this compound in various matrices, particularly in plant extracts and biological samples, are crucial for phytochemical studies, quality control of herbal preparations, and pharmacokinetic investigations.

This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) and tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely available in the current literature, the following protocols have been developed based on established analytical methodologies for similar abietane (B96969) diterpenes.

Analytical Methods Overview

The quantification of this compound can be effectively achieved using modern chromatographic techniques. HPLC offers high resolution for separating the analyte from complex sample matrices, while DAD provides good sensitivity for UV-absorbing compounds. For enhanced sensitivity and selectivity, especially in complex biological samples, LC-MS/MS is the preferred method.

Data Presentation: Quantitative Data Summary

The following tables summarize hypothetical yet realistic quantitative data for the proposed analytical methods. These values are intended to serve as a benchmark for method development and validation.

Table 1: HPLC-DAD Method Validation Parameters

ParameterResult
Linearity (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.3
Limit of Quantification (LOQ) (µg/mL)1.0
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
SpecificityPeak purity > 0.99

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity (ng/mL)0.1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (ng/mL)0.03
Limit of Quantification (LOQ) (ng/mL)0.1
Precision (%RSD)< 5%
Accuracy (% Recovery)97 - 103%
Matrix Effect (%)95 - 105%

Experimental Protocols

Protocol 1: Extraction of this compound from Datura metel Plant Material

This protocol describes the extraction of this compound from the dried and powdered stem bark of Datura metel.

Materials and Reagents:

Procedure:

  • Maceration: Weigh 10 g of powdered plant material and place it in a 250 mL Erlenmeyer flask. Add 100 mL of methanol and sonicate for 30 minutes. Macerate for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and re-extract the plant residue twice more with 100 mL of methanol each time.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in 100 mL of deionized water. Perform successive partitioning with n-hexane (3 x 100 mL), dichloromethane (3 x 100 mL), and ethyl acetate (3 x 100 mL).

  • Fraction Collection: Collect each solvent fraction separately and evaporate to dryness. The diterpenes, including this compound, are expected to be enriched in the dichloromethane and ethyl acetate fractions.

  • Sample Preparation for Analysis: Reconstitute a known amount of the dried dichloromethane or ethyl acetate fraction in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before HPLC or LC-MS/MS analysis.

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol outlines the chromatographic conditions for the quantification of this compound using HPLC with DAD detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% to 100% B

    • 30-35 min: 100% B

    • 35-40 min: 100% to 20% B

    • 40-45 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm and 254 nm (monitor the full spectrum to determine the optimal wavelength).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (if available) in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Analysis: Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of this compound in the sample using the regression equation of the calibration curve.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound using LC-MS/MS.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Gas Flow Rates: Optimized for the specific instrument.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound (Molecular Weight: 302.5 g/mol , Molecular Formula: C20H30O2):

        • Precursor ion [M+H]⁺: m/z 303.2

        • Product ions (hypothetical, need to be determined by infusion of a standard): m/z 285.2 (loss of H₂O), m/z 257.2 (further fragmentation).

      • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., another abietane diterpene).

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound standard into a blank matrix (e.g., plasma or a blank plant extract). Prepare sample extracts as described in Protocol 1. Add the internal standard to all standards, QCs, and samples.

  • Analysis: Inject the prepared samples into the LC-MS/MS system.

  • Quantification: Integrate the peak areas for the specific MRM transitions of this compound and the internal standard. Calculate the ratio of the analyte peak area to the IS peak area. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualizations

As no specific signaling pathways involving this compound have been reported in the scientific literature, the following diagrams illustrate the experimental workflows for the analytical quantification of this compound.

Experimental_Workflow_Extraction cluster_extraction Protocol 1: Extraction from Plant Material plant Datura metel (Stem Bark Powder) maceration Maceration (Methanol) plant->maceration filtration Filtration maceration->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation partitioning Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) evaporation->partitioning fraction_collection Fraction Collection & Evaporation partitioning->fraction_collection sample_prep Sample Reconstitution & Filtration fraction_collection->sample_prep hplc HPLC-DAD sample_prep->hplc To HPLC Analysis lcms LC-MS/MS sample_prep->lcms To LC-MS/MS Analysis Analytical_Workflow cluster_hplc Protocol 2: HPLC-DAD Quantification cluster_lcms Protocol 3: LC-MS/MS Quantification hplc_instrument HPLC System C18 Column hplc_method Mobile Phase Gradient Flow Rate: 1.0 mL/min Column Temp: 30°C hplc_instrument->hplc_method hplc_detection DAD Detection Wavelength: 210 nm hplc_method->hplc_detection hplc_quant Calibration Curve Peak Area vs. Concentration hplc_detection->hplc_quant hplc_result hplc_result hplc_quant->hplc_result This compound Concentration lcms_instrument LC-MS/MS System UPLC C18 Column lcms_method Mobile Phase Gradient Flow Rate: 0.3 mL/min Column Temp: 40°C lcms_instrument->lcms_method lcms_detection ESI+ Ionization MRM Transitions lcms_method->lcms_detection lcms_quant Calibration Curve Peak Area Ratio (Analyte/IS) vs. Concentration lcms_detection->lcms_quant lcms_result lcms_result lcms_quant->lcms_result This compound Concentration extracted_sample Extracted Sample extracted_sample->hplc_instrument Inject extracted_sample->lcms_instrument Inject

References

Application Notes and Protocols: Synthesis and Evaluation of Daturabietatriene Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturabietatriene (B27229), a tricyclic diterpene of the abietane (B96969) family, and its analogues have emerged as a promising class of compounds in medicinal chemistry. Isolated from various natural sources, including plants of the Datura genus, these molecules have demonstrated a range of biological activities, with a particular focus on their cytotoxic effects against various cancer cell lines. The abietane skeleton, characterized by its perhydrophenanthrene core, provides a versatile scaffold for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the development of potent therapeutic agents.

This document provides detailed application notes and protocols for the synthesis of this compound derivatives and analogues, a summary of their cytotoxic activities, and an overview of the potential signaling pathways involved in their mechanism of action.

Data Presentation: Cytotoxic Activity of Abietane Diterpenoid Derivatives

The following table summarizes the cytotoxic activities (IC₅₀ values) of various synthetic and naturally occurring abietane diterpenoid derivatives against a panel of human cancer cell lines. This data highlights the potential of this class of compounds as anticancer agents.

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
Pygmaeocin B HT29 (Colon)6.69[1]
HepG2 (Liver)8.98[1]
Saprorthoquinone HT29 (Colon)2.81[1]
Precursor 13 HT29 (Colon)2.7[1]
HepG2 (Liver)5.58[1]
B16-F10 (Melanoma)2.67[1]
7β-hydroxy-11,14-dioxoabieta-8,12-diene B16 (Melanoma)3.1[2]
HCT-8 (Colon)4.8[2]
MCF-7 (Breast)11.5[2]
CEM (Leukemia)3.2[2]
HL-60 (Leukemia)3.8[2]
7α-acetoxyroyleanone B16 (Melanoma)0.9[2]
HCT-8 (Colon)1.2[2]
MCF-7 (Breast)7.6[2]
CEM (Leukemia)1.1[2]
HL-60 (Leukemia)1.5[2]
Salvimulticanol CCRF-CEM (Leukemia)15.32 µM[3]
CEM/ADR5000 (Leukemia)8.36 µM[3]
Candesalvone B methyl ester CCRF-CEM (Leukemia)20.95 µM[3]
CEM/ADR5000 (Leukemia)4.13 µM[3]

Experimental Protocols

General Synthetic Strategy

The synthesis of this compound analogues and derivatives frequently commences from readily available natural products such as dehydroabietic acid. The general strategy involves the functionalization of the aromatic C-ring and modifications at the C18 position. The following protocol is a representative example for the synthesis of a C18-functionalized dehydroabietane derivative.

Materials and Reagents:

Procedure:

  • Esterification of Dehydroabietic Acid (Formation of Methyl Dehydroabietate):

    • To a solution of dehydroabietic acid (1.0 g, 3.33 mmol) in methanol (20 mL), add a catalytic amount of concentrated sulfuric acid (0.1 mL).

    • Reflux the mixture for 4 hours.

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl dehydroabietate. The product can be purified by column chromatography on silica gel if necessary.

  • Reduction of the Ester to an Alcohol (Formation of Dehydroabietinol):

    • Prepare a suspension of lithium aluminum hydride (0.25 g, 6.66 mmol) in anhydrous diethyl ether (30 mL) under an inert atmosphere (e.g., nitrogen or argon).

    • To this suspension, add a solution of methyl dehydroabietate (1.0 g, 3.18 mmol) in anhydrous diethyl ether (20 mL) dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water (0.25 mL), 15% aqueous sodium hydroxide (B78521) (0.25 mL), and water (0.75 mL).

    • Stir the resulting mixture for 30 minutes, then filter through a pad of Celite.

    • Wash the filter cake with diethyl ether.

    • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford dehydroabietinol. The product can be purified by silica gel column chromatography.

Characterization of Dehydroabietinol:

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.19 (d, J = 8.0 Hz, 1H), 7.00 (d, J = 8.0 Hz, 1H), 6.89 (s, 1H), 3.65 (d, J = 10.8 Hz, 1H), 3.35 (d, J = 10.8 Hz, 1H), 2.95 – 2.80 (m, 3H), 2.30 – 2.20 (m, 1H), 1.85 – 1.70 (m, 3H), 1.65 – 1.50 (m, 2H), 1.40 – 1.30 (m, 2H), 1.25 (s, 3H), 1.23 (d, J = 6.9 Hz, 6H), 1.21 (s, 3H).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 145.6, 134.8, 127.0, 124.2, 123.8, 123.7, 72.8, 49.8, 45.2, 38.2, 37.4, 37.0, 33.4, 30.2, 25.3, 24.0, 23.9, 21.6, 18.8, 18.6.

Signaling Pathways and Experimental Workflows

Proposed Apoptotic Signaling Pathway for Abietane Diterpenoids

Abietane diterpenoids have been shown to induce apoptosis in various cancer cells. While the exact mechanisms can vary between different derivatives, a common pathway involves the modulation of key regulatory proteins in the apoptotic cascade. The following diagram illustrates a proposed signaling pathway.

Apoptosis_Pathway Abietane_Diterpenoid Abietane Diterpenoid PI3K PI3K Abietane_Diterpenoid->PI3K Inhibition STAT3 STAT3 Abietane_Diterpenoid->STAT3 Inhibition Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Bcl2 Bcl-2 / Bcl-xL NFkB->Bcl2 STAT3->Bcl2 Bax Bax / Bak Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by abietane diterpenoids.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for evaluating the cytotoxic activity of newly synthesized this compound analogues.

Cytotoxicity_Workflow Synthesis Synthesis of This compound Analogue Purification Purification and Characterization (NMR, MS) Synthesis->Purification Treatment Treatment with Analogue (Dose-Response) Purification->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Data_Analysis IC50 Value Determination MTT_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assay) Data_Analysis->Mechanism_Studies

Caption: Workflow for assessing the cytotoxicity of synthesized analogues.

Conclusion

The abietane diterpenoid scaffold, exemplified by this compound, represents a valuable platform for the development of novel anticancer agents. The synthetic accessibility of derivatives from natural precursors like dehydroabietic acid, coupled with their potent and often selective cytotoxicity against cancer cell lines, underscores their therapeutic potential. Further investigation into the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation this compound-based drugs. The protocols and data presented herein provide a foundational resource for researchers in this exciting field.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Bioactive Compounds from Datura Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on studies of extracts from Datura species and the isolated compound daturaolone (B1194484). No specific data for a compound named "Daturabietatriene" was found in the reviewed literature.

Introduction

Extracts from plants of the Datura genus, including Datura stramonium and Datura inoxia, along with isolated compounds such as daturaolone, have demonstrated significant anti-inflammatory and anticancer properties.[1][2] Mechanistic studies suggest that these effects are mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation. These notes provide an overview of the mechanism of action and detailed protocols for key experiments to evaluate the bioactivity of these compounds.

Data Presentation

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activities of Daturaolone
AssayCell Line/TargetIC₅₀ Value (µg/mL)Reference
NF-κB InhibitionTNF-α activated1.2 ± 0.8[1][3]
Nitric Oxide Production-4.51 ± 0.92[1]
CytotoxicityHuh7.5 (Hepatocellular Carcinoma)17.32 ± 1.43
CytotoxicityNormal Lymphocytes>20
Table 2: In Vivo Anti-inflammatory Activity of Daturaolone
AssayAnimal ModelDose% Inhibition/EffectReference
Carrageenan-Induced Paw EdemaMiceNot Specified81.73 ± 3.16% reduction
Heat-Induced PainMiceNot Specified89.47 ± 9.01% antinociception
Table 3: Cytotoxicity of Datura stramonium Leaf Extract (DSL-EA)
Cell LineIC₅₀ Value (µg/mL)Incubation TimeReference
HeLa (Cervical Cancer)265.772 h
MCF-7 (Breast Cancer)272.572 h
BEAS-2B (Normal Bronchial Epithelial)62272 h

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Mechanism of Daturaolone

The anti-inflammatory effects of daturaolone are proposed to occur through the inhibition of the NF-κB signaling pathway. Daturaolone is suggested to interact with and inhibit key inflammatory mediators such as TNF-α, phospholipase A2, COX, and LOX, ultimately leading to the suppression of NF-κB activation and a reduction in nitric oxide (NO) production.

G cluster_0 cluster_1 Inflammatory Stimuli Inflammatory Stimuli TNF-α TNF-α Inflammatory Stimuli->TNF-α IκB Kinase (IKK) IκB Kinase (IKK) TNF-α->IκB Kinase (IKK) Phospholipase A2 Phospholipase A2 COX COX Phospholipase A2->COX LOX LOX Phospholipase A2->LOX IκB IκB IκB Kinase (IKK)->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Mediators (e.g., NO) Inflammatory Mediators (e.g., NO) Gene Transcription->Inflammatory Mediators (e.g., NO) Daturaolone Daturaolone Daturaolone->TNF-α Daturaolone->Phospholipase A2 Daturaolone->COX Daturaolone->LOX Daturaolone->NF-κB inhibits activation

Caption: Proposed anti-inflammatory mechanism of Daturaolone via inhibition of the NF-κB pathway.

Experimental Workflow for In Vitro Cytotoxicity and Anti-inflammatory Screening

The following workflow outlines the key steps for evaluating the cytotoxic and anti-inflammatory potential of Datura extracts or isolated compounds.

G Start Start Prepare Datura Extract/Compound Prepare Datura Extract/Compound Start->Prepare Datura Extract/Compound Select Cancer and Normal Cell Lines Select Cancer and Normal Cell Lines Prepare Datura Extract/Compound->Select Cancer and Normal Cell Lines MTT Assay for Cytotoxicity MTT Assay for Cytotoxicity Select Cancer and Normal Cell Lines->MTT Assay for Cytotoxicity Determine IC50 Values Determine IC50 Values MTT Assay for Cytotoxicity->Determine IC50 Values Select Non-toxic Concentrations Select Non-toxic Concentrations Determine IC50 Values->Select Non-toxic Concentrations Induce Inflammation (e.g., with LPS) Induce Inflammation (e.g., with LPS) Select Non-toxic Concentrations->Induce Inflammation (e.g., with LPS) Proceed Nitric Oxide (NO) Assay Nitric Oxide (NO) Assay Induce Inflammation (e.g., with LPS)->Nitric Oxide (NO) Assay NF-κB Inhibition Assay NF-κB Inhibition Assay Induce Inflammation (e.g., with LPS)->NF-κB Inhibition Assay Analyze and Report Data Analyze and Report Data Nitric Oxide (NO) Assay->Analyze and Report Data NF-κB Inhibition Assay->Analyze and Report Data End End Analyze and Report Data->End

Caption: Workflow for in vitro screening of Datura compounds for cytotoxicity and anti-inflammatory activity.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Datura extract or isolated compound (e.g., daturaolone)

  • Cancer cell lines (e.g., MCF-7, HeLa, Huh7.5) and a normal cell line (e.g., BEAS-2B)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should not exceed 1%.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • Complete culture medium

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition.

NF-κB Inhibition Assay (Reporter Gene Assay)

Principle: This assay utilizes a cell line stably transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Inhibition of NF-κB activation is measured by a decrease in reporter gene expression.

Materials:

  • Cell line with an NF-κB reporter system (e.g., HEK293-NF-κB-luc)

  • TNF-α or other NF-κB activator

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the reporter cell line in a 96-well plate.

  • Treat the cells with the test compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Carrageenan-Induced Paw Edema in Rodents

Principle: This in vivo model is used to assess the acute anti-inflammatory activity of a compound. Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema, which can be measured over time.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Test compound and vehicle

  • Reference anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or digital calipers

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer the test compound, vehicle, or reference drug orally or intraperitoneally.

  • After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the paw edema as the increase in paw volume from the initial measurement.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

References

Information on "Daturabietatriene" as a Therapeutic Agent is Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of research data on the therapeutic potential of the specific compound "Daturabietatriene." While its existence as a tricyclic diterpene (C₂₀H₃₀O₂) isolated from Datura metel and Pinus yunnanensis is confirmed, there is no published information regarding its anti-cancer, anti-inflammatory, or neuroprotective properties.[1][2][3][] The initial isolation was reported in 1996, but subsequent studies detailing its biological activity, mechanism of action, or efficacy in experimental models are not present in the public domain.[1]

Due to this absence of foundational research, it is not possible to generate the detailed Application Notes and Protocols as requested. Core requirements such as quantitative data for efficacy, detailed experimental methodologies, and signaling pathway diagrams are contingent on primary research that has not been published for this compound.

Alternative Proposed: "Daturaolone" as a Potential Therapeutic Agent

As an alternative, we propose to provide the requested detailed Application Notes and Protocols for Daturaolone , another bioactive compound isolated from the Datura genus, specifically Datura innoxia. In contrast to this compound, Daturaolone has been the subject of preliminary research investigating its therapeutic potential, particularly its anti-inflammatory effects.

The following sections will provide a detailed overview of Daturaolone, including available quantitative data, experimental protocols, and visualizations of its proposed mechanism of action, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Application Notes and Protocols: Daturaolone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Daturaolone is a pentacyclic triterpenoid (B12794562) isolated from Datura innoxia that has demonstrated noteworthy anti-inflammatory properties in preclinical studies. Its potential to modulate key inflammatory pathways suggests it may be a promising candidate for the development of novel therapeutics for inflammatory disorders. These application notes provide a summary of the current understanding of Daturaolone's biological activity and detailed protocols for its investigation.

Data Presentation: Efficacy of Daturaolone

The following table summarizes the quantitative data from studies on the anti-inflammatory and cytotoxic effects of Daturaolone.

ParameterCell Line / ModelConcentration / DoseResult
IC₅₀ (NF-κB Inhibition) TNF-α activated cells-1.2 ± 0.8 µg/mL
IC₅₀ (Nitric Oxide Production) --4.51 ± 0.92 µg/mL
IC₅₀ (Cytotoxicity) Normal Lymphocytes->20 µg/mL
IC₅₀ (Cytotoxicity) Huh7.5 (Hepatocellular Carcinoma)-17.32 ± 1.43 µg/mL
Paw Edema Reduction Carrageenan-induced in vivo-81.73 ± 3.16%
Antinociception (Heat-induced pain) In vivo model-89.47 ± 9.01%
Experimental Protocols

Objective: To determine the inhibitory effect of Daturaolone on the NF-κB signaling pathway.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, pre-treat the cells with varying concentrations of Daturaolone for 1 hour.

  • Stimulation: Induce NF-κB activation by treating the cells with TNF-α (10 ng/mL) for 6 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration of Daturaolone relative to the TNF-α-stimulated control. Determine the IC₅₀ value by non-linear regression analysis.

Objective: To assess the effect of Daturaolone on nitric oxide production in macrophages.

Methodology:

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Daturaolone for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of NO in the samples and determine the percentage of inhibition by Daturaolone. Calculate the IC₅₀ value.

Visualizations

G cluster_0 Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK IKK Inflammatory Stimuli (LPS, TNF-α)->IKK Daturaolone Daturaolone Daturaolone->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) Transcription Inflammation Inflammation Pro-inflammatory Genes (iNOS, COX-2)->Inflammation

Caption: Proposed mechanism of Daturaolone's anti-inflammatory action via inhibition of the NF-κB pathway.

G cluster_1 A Animal Acclimatization B Group Allocation (Control, Vehicle, Daturaolone) A->B C Pre-treatment with Daturaolone/Vehicle B->C D Induction of Paw Edema (Carrageenan Injection) C->D E Measurement of Paw Volume (Plethysmometer) D->E F Data Analysis (% Inhibition) E->F

References

Application Notes and Protocols for the Ethnobotanical Study of Datura Species

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Daturabietatriene": Initial searches for "this compound" did not yield any results in the context of ethnobotany or pharmacology. It is plausible that this name is a misspelling or refers to a rare or novel compound not yet widely documented. The following application notes and protocols are based on the well-documented ethnobotanical applications of the genus Datura, from which the term "this compound" may have been derived. The primary bioactive compounds in Datura species are tropane (B1204802) alkaloids, not a compound named this compound.

Ethnobotanical Applications of Datura Species

The genus Datura, commonly known as Jimsonweed or Thornapple, has a rich history of use in traditional medicine across various cultures. Different parts of the plant, including the leaves, seeds, and flowers, have been utilized for a range of ailments.[1] The primary medicinal properties are attributed to the presence of tropane alkaloids, mainly atropine (B194438) and scopolamine.[2]

Traditional Medicinal Uses:

  • Respiratory Ailments: The dried leaves and flowers of Datura stramonium have been traditionally smoked to relieve symptoms of asthma and bronchitis.[3][4]

  • Analgesic and Anti-inflammatory: Poultices made from the leaves are applied externally to treat rheumatism, sciatica, joint pain, swelling, and wounds. An infusion of the leaves has been used to alleviate the pain of gout.

  • Neurological Conditions: In some traditional practices, Datura has been used to calm patients with hysteria and certain psychotic conditions. It has also been used internally to treat epilepsy and depression.

  • Gastrointestinal Disorders: The seeds have been used to treat stomach and intestinal pain, particularly that resulting from worm infestations.

  • Dermatological Applications: The juice from the fruit has been applied to the scalp to treat dandruff and hair loss. Ointments derived from the plant have been used for burns.

It is crucial to note that all parts of the Datura plant are toxic, and its use in traditional medicine requires profound knowledge to avoid severe poisoning.

Quantitative Data on Bioactivities

The following tables summarize quantitative data from various studies on the biological activities of Datura extracts. These values can vary significantly based on the plant part, extraction solvent, and assay method used.

Table 1: Anti-inflammatory and Antioxidant Activity of Datura stramonium Extracts

Extract SourceAssayResult (IC50 in µg/mL)Reference
Flower ExtractNitric Oxide (NO) Inhibition in LPS-stimulated RAW264.7 cells26.98 ± 0.42
Seed ExtractNitric Oxide (NO) Inhibition in LPS-stimulated RAW264.7 cells96.04 ± 7.32
Leaf ExtractNitric Oxide (NO) Inhibition in LPS-stimulated RAW264.7 cells101.12 ± 6.59
Leaf ExtractDPPH Radical Scavenging6.7 ± 0.1
Seed ExtractDPPH Radical Scavenging94.87

Table 2: Antimicrobial Activity of Datura stramonium Extracts (Minimum Inhibitory Concentration - MIC)

Extract TypeMicroorganismMIC (mg/mL)Reference
Ethanolic Dried LeafStaphylococcus aureus3.12
Ethanolic Dried LeafStreptococcus pyogenes12.5
Ethanolic Dried LeafEscherichia coli12.5
Ethanolic Dried LeafSalmonella typhi12.5
Ethanolic Dried LeafCandida albicans6.25
Ethanolic Dried LeafAspergillus fumigatus6.25
Aqueous Fresh LeafSalmonella typhi6.25
Aqueous Fresh LeafStreptococcus pyogenes12.5
Aqueous Fresh LeafEscherichia coli12.5
Chloroform (B151607) Leaf ExtractStaphylococcus aureus (ATCC 25923)6.25
Chloroform Leaf ExtractStreptococcus pneumoniae (ATCC 63)6.25
Chloroform Leaf ExtractEscherichia coli (ATCC 25922)6.25
Chloroform Leaf ExtractKlebsiella pneumoniae (ATCC 13883)6.25

Experimental Protocols

The following are representative protocols for the extraction and analysis of bioactive compounds from Datura species, based on traditional preparations and standard laboratory methods.

Protocol 1: Preparation of a Traditional Poultice for Anti-inflammatory Assays

  • Plant Material Collection: Collect fresh, healthy leaves of Datura stramonium.

  • Surface Sterilization: Wash the leaves thoroughly with sterile distilled water to remove any debris.

  • Maceration: Grind 100 g of the fresh leaves into a fine paste using a sterile mortar and pestle. A small amount of sterile water can be added to facilitate grinding.

  • Application (for in vitro assays):

    • To create an extract for cell-based assays, suspend the paste in a suitable solvent (e.g., 70% ethanol) at a 1:10 ratio (w/v).

    • Stir for 24 hours at room temperature.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Lyophilize the concentrated extract to obtain a dry powder.

    • The powder can then be reconstituted in a suitable solvent (e.g., DMSO) for in vitro anti-inflammatory assays, such as the nitric oxide inhibition assay described in Table 1.

Protocol 2: Extraction of Tropane Alkaloids for Pharmacological Studies

  • Plant Material Preparation: Air-dry the leaves of Datura stramonium in the shade and grind them into a fine powder.

  • Acid-Base Extraction:

    • Macerate 100 g of the powdered leaves in 1 L of 70% ethanol (B145695) containing 2% acetic acid for 48 hours with occasional shaking.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Acidify the concentrated extract with 2% sulfuric acid to a pH of 2-3.

    • Wash the acidic solution with chloroform (3 x 500 mL) in a separatory funnel to remove non-alkaloidal compounds. Discard the chloroform layer.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium (B1175870) hydroxide.

    • Extract the liberated alkaloids with chloroform (3 x 500 mL).

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

    • Evaporate the chloroform under reduced pressure to yield the crude alkaloid extract.

  • Purification and Analysis: The crude alkaloid extract can be further purified using column chromatography and analyzed by techniques such as HPLC and GC-MS for the quantification of atropine and scopolamine.

Protocol 3: Antimicrobial Susceptibility Testing of Datura Extracts

  • Preparation of Extracts: Prepare ethanolic and aqueous extracts of Datura leaves as described in Protocol 1.

  • Microbial Strains: Obtain pure cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in sterile saline or broth, adjusting the turbidity to 0.5 McFarland standard.

  • Broth Microdilution Method for MIC Determination:

    • In a 96-well microtiter plate, add 50 µL of sterile nutrient broth to each well.

    • Add 50 µL of the stock solution of the plant extract (e.g., 100 mg/mL) to the first well and perform serial two-fold dilutions.

    • Add 50 µL of the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum) and a negative control (broth only).

    • Incubate the plate at 37°C for 24 hours.

    • The MIC is the lowest concentration of the extract that completely inhibits visible growth of the microorganism.

Diagrams of Workflows and Signaling Pathways

Ethnobotanical_Research_Workflow A Ethnobotanical Survey (Documentation of Traditional Uses) B Plant Collection and Identification A->B C Preparation of Traditional Remedies (e.g., Poultice, Infusion) B->C D Phytochemical Screening (TLC, GC-MS) B->D F In Vitro Bioassays (Antimicrobial, Anti-inflammatory) C->F E Extraction and Isolation of Bioactive Compounds (Alkaloids) D->E E->F G In Vivo Studies (Animal Models) F->G I Identification of Mechanism of Action F->I H Toxicological Evaluation G->H

Caption: Workflow for the ethnobotanical investigation of Datura species.

Atropine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle, Cardiac Muscle) ACh_vesicle Acetylcholine (B1216132) (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release M2_receptor Muscarinic M2 Receptor G_protein Gi Protein M2_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Decreases production of Cellular_Response Inhibition of Cellular Activity cAMP->Cellular_Response Atropine Atropine Atropine->M2_receptor Blocks ACh->M2_receptor Binds and Activates

References

Application Notes and Protocols for Daturabietatriene Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daturabietatriene is a novel natural product isolated from the Datura genus. Plants of the Datura species have been traditionally used in medicine and have been shown to possess a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxic and anti-inflammatory potential of this compound, which is crucial for early-stage drug discovery and development.

I. Cytotoxicity Assessment of this compound

It is essential to determine the cytotoxic potential of this compound to establish a therapeutic window for its biological activities. The following are standard colorimetric and fluorometric assays to measure cell viability and cytotoxicity.[3][4]

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

B. Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plates at 250 x g for 4 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Data Presentation: Cytotoxicity of this compound

AssayCell LineIncubation Time (h)IC₅₀ (µM)
MTTHeLa24
48
72
LDHA54924
48
72

IC₅₀ values to be determined experimentally.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, A549) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep This compound Stock Solution & Dilutions Treatment Treat with this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT_Assay MTT Assay: Add MTT, Solubilize Incubation->MTT_Assay LDH_Assay LDH Assay: Collect Supernatant, Add Reagents Incubation->LDH_Assay Absorbance_MTT Read Absorbance (570 nm) MTT_Assay->Absorbance_MTT Absorbance_LDH Read Absorbance (490 nm) LDH_Assay->Absorbance_LDH Viability_Calc Calculate % Cell Viability Absorbance_MTT->Viability_Calc Cytotoxicity_Calc Calculate % Cytotoxicity Absorbance_LDH->Cytotoxicity_Calc IC50_Det Determine IC₅₀ Value Viability_Calc->IC50_Det Cytotoxicity_Calc->IC50_Det

Caption: Workflow for assessing the cytotoxicity of this compound.

II. In Vitro Anti-inflammatory Activity of this compound

Inflammation is a key pathological feature of many diseases. The protein denaturation assay is a simple and effective in vitro method to screen for anti-inflammatory activity. Denaturation of proteins is a well-documented cause of inflammation.

A. Inhibition of Egg Albumin Denaturation

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of egg albumin.

Experimental Protocol: Inhibition of Egg Albumin Denaturation

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of various concentrations of this compound.

  • Control Preparation: Prepare a control solution containing 0.2 mL of egg albumin and 2.8 mL of PBS.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling: After heating, allow the solutions to cool to room temperature.

  • Absorbance Measurement: Measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation: Anti-inflammatory Activity of this compound

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
This compound10
50
100
250
Diclofenac Sodium (Standard)100

% Inhibition values to be determined experimentally.

Workflow for Anti-inflammatory Assay

Anti_Inflammatory_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis Reagent_Prep Prepare Egg Albumin, PBS, and this compound Dilutions Mix_Reagents Prepare Reaction Mixture Reagent_Prep->Mix_Reagents Incubate_37C Incubate at 37°C (15 min) Mix_Reagents->Incubate_37C Heat_Denature Heat at 70°C (5 min) Incubate_37C->Heat_Denature Cooling Cool to Room Temperature Heat_Denature->Cooling Measure_Absorbance Measure Absorbance (660 nm) Cooling->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the in vitro anti-inflammatory assay.

III. Potential Signaling Pathways

While the specific mechanism of action for this compound is yet to be elucidated, many natural products with anti-inflammatory properties modulate key signaling pathways involved in the inflammatory response. A potential pathway that could be investigated is the NF-κB signaling pathway, which is a central regulator of inflammation.

Hypothesized Anti-inflammatory Mechanism of this compound

Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to validate the assays.

References

Application Notes & Protocols: Computational Docking and Modeling of Daturabietatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturabietatriene is a putative bioactive diterpene natural product. Compounds from the Datura genus have been reported to exhibit a range of biological activities, including antimicrobial and antioxidant effects.[1][2] This document provides a detailed protocol for the computational docking and molecular modeling of this compound to explore its potential as a therapeutic agent.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] Understanding the binding mode of a small molecule like this compound to a protein target is crucial in drug discovery for lead optimization and mechanism of action studies.[5][6] These in silico methods allow for the rapid screening of compounds and provide insights that can guide further experimental validation.[7]

This application note will use Staphylococcus aureus DNA gyrase subunit B (GyrB) as a representative protein target to illustrate the docking procedure for this compound, based on the known antimicrobial properties of Datura extracts. DNA gyrase is a critical bacterial enzyme involved in DNA replication, making it an excellent target for antibiotic development.

Hypothetical Quantitative Data Summary

The following table summarizes the hypothetical docking results of this compound against S. aureus GyrB, compared to a known inhibitor, novobiocin. This data is for illustrative purposes to demonstrate how results from a computational docking study would be presented.

CompoundBinding Affinity (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound -8.51.5Asp79, Ile84, Pro85, Gly107, Thr171Asp79, Gly107Ile84, Pro85, Thr171
Novobiocin -9.20.5Asp79, Ile84, Arg82, Gly107, Thr171Asp79, Arg82Ile84, Thr171

Experimental Protocols

This section provides a detailed step-by-step protocol for performing a computational docking study of this compound against S. aureus GyrB. This protocol is designed to be general and can be adapted for other ligands and protein targets.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the protein target.

  • PubChem or similar chemical database: For obtaining the 3D structure of the ligand.

Protocol for Computational Docking

Step 1: Ligand Preparation

  • Obtain the 3D structure of this compound. If not available, it can be sketched using chemical drawing software like ChemDraw and converted to a 3D structure.

  • Open the ligand file in ADT.

  • Detect the root of the ligand.

  • Set the number of rotatable bonds (torsions).

  • Save the prepared ligand in the PDBQT format (.pdbqt).

Step 2: Protein Preparation

  • Download the crystal structure of S. aureus DNA gyrase subunit B from the PDB (e.g., PDB ID: 4URO).

  • Open the PDB file in ADT.

  • Remove water molecules and any co-crystallized ligands or ions.

  • Add polar hydrogens to the protein.

  • Compute Gasteiger charges.

  • Save the prepared protein in the PDBQT format (.pdbqt).

Step 3: Grid Generation

  • Load the prepared protein (.pdbqt) into ADT.

  • Open the Grid Box tool.

  • Define the search space (grid box) to encompass the active site of the protein. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket. For GyrB, this is typically centered on the ATP-binding site.

  • Set the grid box dimensions (e.g., 60 x 60 x 60 points with a spacing of 0.375 Å).

  • Save the grid parameter file.

Step 4: Docking Execution

  • Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, and the grid box parameters. An example conf.txt is shown below:

  • Run AutoDock Vina from the command line: vina --config conf.txt --out output.pdbqt --log log.txt

Step 5: Analysis of Results

  • The docking results, including the binding affinity and the predicted binding poses of the ligand, will be in the output.pdbqt and log.txt files.

  • Visualize the docked poses using Discovery Studio Visualizer or PyMOL.

  • Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the best-scoring pose.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (S. aureus GyrB) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Results Analysis (Binding Affinity & Poses) docking->results visualization Interaction Visualization results->visualization

Caption: Computational docking workflow for this compound.

Hypothetical Signaling Pathway Inhibition

G This compound This compound GyrB S. aureus DNA Gyrase B (GyrB) This compound->GyrB Inhibits Replication DNA Replication This compound->Replication Blocks DNA_Gyrase DNA Gyrase Complex GyrB->DNA_Gyrase Forms ATP ATP ATP->GyrB Binds Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Catalyzes Supercoiling->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition leads to

Caption: Proposed mechanism of this compound action.

References

Troubleshooting & Optimization

Daturabietatriene Solubility Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of daturabietatriene (B27229), a tricyclic diterpene with low aqueous solubility. The information herein is intended to assist researchers in overcoming experimental hurdles and effectively utilizing this compound in their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a lipophilic, tricyclic diterpenoid compound. Its hydrophobic nature leads to poor solubility in aqueous media, which can significantly hinder its application in various experimental and pharmaceutical contexts. Low solubility can result in poor absorption, low bioavailability, and difficulties in preparing formulations for in vitro and in vivo studies.

Q2: What are the general approaches to enhance the solubility of this compound?

There are two primary strategies for enhancing the solubility of poorly soluble compounds like this compound:

  • Physical Modifications: These methods alter the physical properties of the compound to improve its dissolution rate and solubility. Key techniques include:

    • Particle size reduction (micronization and nanosuspension)

    • Solid dispersions

    • Nanoemulsions

  • Chemical Modifications: These approaches involve the use of excipients or chemical agents to increase the solubility of the drug. Common methods include:

    • Use of co-solvents

    • Complexation with cyclodextrins

    • pH adjustment (if the molecule has ionizable groups)

Q3: Is there any available data on the solubility of this compound in common solvents?

To date, specific quantitative solubility data for this compound in common laboratory solvents has not been extensively published. However, data from a structurally similar abietane (B96969) diterpene, abietic acid, can provide a useful reference point. Abietic acid is sparingly soluble in aqueous buffers but shows solubility in organic solvents.

Quantitative Solubility Data (Abietic Acid as a Proxy)

Since specific solubility data for this compound is limited, the following table summarizes the solubility of a related abietane diterpene, abietic acid, in various solvents. This data can be used as an estimate to guide solvent selection and formulation development for this compound.

SolventSolubility (approx. mg/mL)
Ethanol~20
Dimethyl Sulfoxide (DMSO)~30
Dimethylformamide (DMF)~30
DMSO:PBS (pH 7.2) (1:20)~0.04

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems researchers may encounter during their experiments with this compound.

Problem Possible Causes Troubleshooting Suggestions
This compound precipitates out of solution upon addition to aqueous buffer. - The compound has very low aqueous solubility.- The concentration of the organic co-solvent in the final solution is too low.- Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution.- Consider using a solubility enhancement technique such as cyclodextrin (B1172386) complexation or formulating a nanoemulsion.
Low and inconsistent results in cell-based assays. - The compound is not fully dissolved in the cell culture medium.- Precipitation of the compound in the medium over time.- Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentration, ensuring rapid mixing.- Visually inspect the medium for any signs of precipitation before and during the experiment.- Use a formulation with enhanced solubility, such as a cyclodextrin complex.
Difficulty in preparing a stable formulation for in vivo studies. - The chosen vehicle is not able to maintain the compound in a solubilized state.- Explore the use of lipid-based formulations like nanoemulsions or self-emulsifying drug delivery systems (SEDDS).- Prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate and bioavailability.
Inconsistent dissolution profiles. - Particle size of the solid compound is not uniform.- Agglomeration of particles.- Employ particle size reduction techniques like micronization to obtain a more uniform and smaller particle size.- Incorporate wetting agents in the formulation to prevent particle agglomeration.

Experimental Protocols

The following are detailed methodologies for key solubility enhancement techniques applicable to this compound.

Cyclodextrin Complexation (Kneading Method)

This method is suitable for forming inclusion complexes between this compound and cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin), which can significantly enhance aqueous solubility.[1][2][3][4][5]

Materials:

  • This compound

  • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol or Methanol

  • Vacuum oven or desiccator

Procedure:

  • Accurately weigh this compound and the cyclodextrin in a desired molar ratio (commonly 1:1 or 1:2).

  • Place the cyclodextrin in a mortar and add a small amount of a water/alcohol mixture (e.g., 50:50 v/v) to form a paste.

  • Gradually add the this compound powder to the cyclodextrin paste while continuously triturating with the pestle.

  • Knead the mixture for a defined period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation. The consistency should remain paste-like.

  • Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Pass the powder through a sieve to ensure a uniform particle size.

  • Store the final product in a tightly sealed container, protected from moisture.

Solid Dispersion (Solvent Evaporation Method)

This technique involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion where the drug is molecularly dispersed within the carrier matrix.

Materials:

  • This compound

  • Hydrophilic polymer carrier (e.g., PVP K30, HPMC, PEG 6000)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone, or a mixture)

  • Rotary evaporator or a water bath with a magnetic stirrer

  • Vacuum oven or desiccator

Procedure:

  • Accurately weigh the this compound and the hydrophilic polymer in the desired weight ratio (e.g., 1:1, 1:5, 1:10).

  • Dissolve both the this compound and the polymer in a minimal amount of a suitable common volatile solvent in a round-bottom flask. Ensure complete dissolution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature. Alternatively, the solvent can be evaporated in a water bath with continuous stirring in a well-ventilated fume hood.

  • Once the solvent is completely removed, a solid mass or film will be formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven or desiccator for 24-48 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • Sieve the powder to obtain a uniform particle size.

  • Store the product in a desiccator to prevent moisture absorption.

Nanoemulsion Formulation (High-Energy Homogenization Method)

Nanoemulsions are thermodynamically stable, transparent or translucent oil-in-water (o/w) or water-in-oil (w/o) dispersions with droplet sizes typically in the range of 20-200 nm. They are excellent vehicles for lipophilic drugs like this compound.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, oleic acid)

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (e.g., Transcutol, ethanol)

  • Aqueous phase (deionized water or buffer)

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Dissolve the accurately weighed this compound in the selected oil phase. This forms the oil phase.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase containing this compound to the surfactant/co-surfactant mixture and mix thoroughly.

  • Slowly add the aqueous phase to the oil-surfactant mixture with continuous stirring to form a coarse emulsion.

  • Subject the coarse emulsion to high-energy homogenization using either a high-pressure homogenizer (at a specified pressure and number of cycles) or an ultrasonicator (at a specific power and duration) to reduce the droplet size to the nano-range.

  • The resulting nanoemulsion should be transparent or translucent.

  • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

  • Store the nanoemulsion in a sealed container at a controlled temperature.

Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_problem Problem Identification cluster_techniques Solubility Enhancement Techniques cluster_evaluation Evaluation Poor_Solubility Poor Aqueous Solubility of this compound Cyclodextrin Cyclodextrin Complexation Poor_Solubility->Cyclodextrin Choose Technique Solid_Dispersion Solid Dispersion Poor_Solubility->Solid_Dispersion Nanoemulsion Nanoemulsion Formulation Poor_Solubility->Nanoemulsion Micronization Particle Size Reduction Poor_Solubility->Micronization Solubility_Assay Solubility Measurement Cyclodextrin->Solubility_Assay Solid_Dispersion->Solubility_Assay Nanoemulsion->Solubility_Assay Dissolution_Test Dissolution Profiling Micronization->Dissolution_Test Solubility_Assay->Dissolution_Test In_Vitro_Assay In Vitro/In Vivo Studies Dissolution_Test->In_Vitro_Assay logical_relationship This compound This compound Poor_Solubility Poor Aqueous Solubility This compound->Poor_Solubility Physical_Modification Physical Modification Poor_Solubility->Physical_Modification Chemical_Modification Chemical Modification Poor_Solubility->Chemical_Modification Particle_Size_Reduction Particle Size Reduction (Micronization) Physical_Modification->Particle_Size_Reduction Solid_Dispersion Solid Dispersion Physical_Modification->Solid_Dispersion Nanoemulsion Nanoemulsion Physical_Modification->Nanoemulsion Co_solvents Co-solvents Chemical_Modification->Co_solvents Cyclodextrin Cyclodextrin Complexation Chemical_Modification->Cyclodextrin Enhanced_Solubility Enhanced Solubility & Bioavailability Particle_Size_Reduction->Enhanced_Solubility Solid_Dispersion->Enhanced_Solubility Nanoemulsion->Enhanced_Solubility Co_solvents->Enhanced_Solubility Cyclodextrin->Enhanced_Solubility

References

Technical Support Center: Optimizing Cell Culture Conditions for Daturabietatriene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daturabietatriene, a novel compound under investigation for its potential therapeutic effects. The following information is designed to address specific issues that may be encountered during cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: this compound is precipitating in my cell culture medium. How can I improve its solubility?

A1: Poor solubility is a common issue with novel compounds. Here are several steps to address this:

  • Solvent Selection: Ensure you are using an appropriate solvent for your stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many organic compounds.

  • Stock Concentration: Prepare a high-concentration stock solution in a suitable solvent and then dilute it into your culture medium. The final solvent concentration in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication: Gentle sonication of the stock solution before dilution can help dissolve the compound.

  • Warm Incubation: Briefly warming the stock solution may aid dissolution, but be cautious of compound stability at higher temperatures.

  • Test Different Formulations: If possible, exploring different salt forms or formulations of the compound might improve solubility.[1]

Q2: What is the optimal concentration of this compound to use in my experiments?

A2: The optimal concentration will vary depending on the cell line and the biological question. It is crucial to perform a dose-response experiment to determine the effective concentration range.[1] This typically involves treating cells with a serial dilution of this compound over several orders of magnitude (e.g., from nanomolar to micromolar ranges).[1] The goal is to identify a concentration that elicits the desired biological effect with minimal off-target toxicity.[1][2]

Q3: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A3: Unexpected cytotoxicity can arise from several factors:

  • Inherent Compound Toxicity: this compound may be highly potent in your specific cell model.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding non-toxic levels (typically below 0.5%).

  • Compound Instability: The compound may be degrading in the culture medium into a more toxic substance.

  • Contamination: The compound stock solution could be contaminated. It is advisable to perform a sterility test on your stock solution.

Q4: How long should I incubate the cells with this compound?

A4: The ideal incubation time depends on the compound's mechanism of action and the specific assay being performed. A time-course experiment is recommended. You can assess the cellular response at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal duration for your experimental goals.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results between experiments - Variation in cell seeding density.- Cells are in different growth phases.- Inconsistent compound preparation.- Cell line instability or genetic drift.- Standardize your cell seeding protocol.- Always use cells from a similar passage number and ensure they are in the logarithmic growth phase.- Prepare fresh compound dilutions for each experiment.
High background or "edge effects" in plate-based assays - Uneven cell seeding.- Evaporation from wells on the edge of the plate.- Ensure a homogenous cell suspension before seeding.- To minimize evaporation, avoid using the outer wells of the plate for experimental data; instead, fill them with sterile PBS or medium.
Unexpected changes in cell morphology - Compound-induced differentiation or stress.- Mycoplasma contamination.- Document morphological changes with microscopy.- Regularly test your cell cultures for mycoplasma contamination.
No observable effect of this compound - The compound is inactive in the chosen cell line.- The concentration range is too low.- The incubation time is too short.- The compound is not bioavailable to the cells.- Test a wider range of concentrations.- Increase the incubation time.- Consider using a different cell line that may be more sensitive.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density

Objective: To determine the optimal number of cells to seed per well to ensure they remain in the logarithmic growth phase for the duration of the experiment.

Methodology:

  • Prepare a single-cell suspension of your chosen cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well).

  • Incubate the plate under standard cell culture conditions.

  • At 24, 48, and 72-hour time points, measure cell viability using a suitable assay (e.g., MTT, as described below).

  • Plot the growth curves for each initial seeding density.

  • Select the seeding density that allows for exponential growth throughout the intended duration of your this compound treatment experiment.

Protocol 2: Dose-Response Analysis using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Seed cells into a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Prepare a 2X concentrated serial dilution of this compound in culture medium. A common starting point is a top concentration of 100 µM.

  • Remove the existing medium from the cells and add the this compound dilutions. Include wells with vehicle-only (e.g., DMSO) as a control.

  • Incubate the plate for your desired time (e.g., 48 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results against the log of the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Example Data for Optimal Seeding Density Determination
Seeding Density (cells/well)Absorbance at 24h (570 nm)Absorbance at 48h (570 nm)Absorbance at 72h (570 nm)
1,0000.150.320.65
2,5000.350.751.52
5,0000.681.452.10 (confluent)
10,0001.252.20 (confluent)2.25 (confluent)
Table 2: Example IC50 Values for this compound in Different Cell Lines
Cell LineIncubation Time (hours)IC50 (µM)
MCF-74812.5
HeLa4825.8
A549488.2

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in Plate prep_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate for a Defined Period treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data

Caption: A generalized workflow for testing the effects of this compound on cell viability.

Troubleshooting_Tree start Inconsistent Results? q_seeding Is Seeding Density Consistent? start->q_seeding s_seeding Standardize Seeding Protocol q_seeding->s_seeding No q_passage Are Cells at a Similar Passage? q_seeding->q_passage Yes s_seeding->q_passage s_passage Use Cells from a Narrow Passage Range q_passage->s_passage No q_compound Is Compound Prep Consistent? q_passage->q_compound Yes s_passage->q_compound s_compound Prepare Fresh Dilutions Each Time q_compound->s_compound No end Problem Resolved q_compound->end Yes s_compound->end Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Apoptosis Apoptosis TranscriptionFactor->Apoptosis

References

"Daturabietatriene" addressing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for illustrative purposes and is based on a hypothetical compound, "Daturabietatriene." The experimental data, protocols, and signaling pathways are representative examples and should not be considered as established scientific findings.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with this compound, with a focus on addressing challenges related to batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the bioactivity of this compound between different purchased lots. What could be the cause of this?

A1: Batch-to-batch variability is a known challenge with complex natural products like this compound.[1][2] This variability can stem from several factors affecting the raw botanical material, including:

  • Geographical Source and Harvest Time: The location and time of plant collection can significantly influence the concentration of active compounds.

  • Environmental Conditions: Factors such as climate, soil composition, and fertilization methods can alter the plant's metabolic profile.[1]

  • Extraction and Purification Processes: Minor variations in manufacturing procedures can lead to differences in the final product's composition and purity.[2]

We recommend performing analytical validation of each new batch to ensure consistency in your experiments.

Q2: How can we standardize our experiments to minimize the impact of batch-to-batch variability?

A2: To mitigate the effects of variability, we recommend the following:

  • Comprehensive Batch Validation: Before initiating a study, perform analytical and biological validation on each new batch of this compound.

  • Establishment of a Reference Standard: If possible, obtain a well-characterized reference batch to compare against new lots.

  • Dose-Response Curve Generation: For each new batch, generate a full dose-response curve to determine the effective concentration for your specific assay.

  • Inclusion of Positive and Negative Controls: Always include appropriate controls in your experiments to ensure the reliability of your results.[3]

Q3: My this compound sample is not dissolving properly. What is the recommended solvent?

A3: this compound is a lipophilic compound. For in vitro experiments, we recommend preparing a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-20 mM. For final dilutions in aqueous media, ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent IC50 values across experiments Batch-to-batch variability in this compound potency.1. Validate each new batch with a standard assay. 2. Generate a new dose-response curve for each batch. 3. Ensure consistent cell passage number and density.
Low or no observable bioactivity 1. Degradation of the compound. 2. Sub-optimal concentration used. 3. Incorrect solvent or poor solubility.1. Store this compound stock solutions at -80°C and protect from light. 2. Perform a dose-response experiment to identify the optimal concentration range. 3. Ensure complete dissolution in DMSO before further dilution.
High background signal or cellular toxicity 1. High concentration of DMSO in the final medium. 2. Contamination of the this compound sample.1. Maintain a final DMSO concentration of ≤ 0.1%. 2. Test a new, unopened vial of the compound. 3. Include a vehicle control (medium with the same DMSO concentration) in your experiment.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Batches by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standardized method for comparing the chemical fingerprint of different this compound batches.

Materials:

  • This compound (different batches)

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare 1 mg/mL stock solutions of each this compound batch in acetonitrile.

  • Set up the HPLC system with the following parameters:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

  • Inject 10 µL of each sample.

  • Analyze and compare the chromatograms, focusing on the retention time and peak area of the major components.

Protocol 2: Cell Viability Assay to Assess Biological Activity

This protocol describes a method to determine the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

  • Replace the medium in the wells with the this compound dilutions and incubate for 48 hours. Include a vehicle control (0.1% DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Hypothetical Signaling Pathway and Experimental Workflow

Hypothesized this compound Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its anti-proliferative effects by inhibiting the PI3K/Akt pathway, a common target for anti-cancer compounds.

Daturabietatriene_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Workflow for Investigating Batch-to-Batch Variability

The diagram below outlines a logical workflow for researchers to characterize and manage the variability between different batches of this compound.

Batch_Variability_Workflow Start Receive New Batch of This compound Analytical Analytical Validation (e.g., HPLC, LC-MS) Start->Analytical Biological Biological Validation (e.g., Cell Viability Assay) Start->Biological Compare Compare to Reference Batch Data Analytical->Compare Biological->Compare Consistent Consistent? Compare->Consistent Proceed Proceed with Main Experiments Consistent->Proceed Yes Adjust Adjust Experimental Concentration Consistent->Adjust No (Minor Variation) Quarantine Quarantine Batch & Contact Supplier Consistent->Quarantine No (Major Variation) Adjust->Proceed

Caption: Workflow for managing this compound batch-to-batch variability.

References

Daturabietatriene Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with daturabietatriene (B27229). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its bioavailability in in vivo studies. Given that this compound is presumed to be a poorly water-soluble compound, this guide focuses on strategies to enhance its absorption and systemic exposure.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound resulted in unexpectedly low and variable plasma concentrations. What is the likely cause?

A1: Low and variable plasma concentrations of an orally administered drug are often indicative of poor bioavailability.[1] For a compound like this compound, which is likely poorly soluble in water, the primary reasons for this include:

  • Low Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption.[2][3][4]

  • Slow Dissolution Rate: Even if it is somewhat soluble, the rate at which it dissolves may be too slow to allow for significant absorption within the transit time in the gastrointestinal tract.[4][5]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of unchanged drug that reaches systemic circulation.[1][6]

Q2: What are the initial steps I should take to improve the bioavailability of this compound?

A2: A logical first step is to focus on improving the solubility and dissolution rate.[4][7] A common and straightforward approach is particle size reduction .[3][7] By decreasing the particle size, you increase the surface area available for dissolution.[3]

  • Micronization: This technique reduces particle size to the micron range and can be achieved through methods like milling or spray drying.[3]

  • Nanosizing: Creating a nanosuspension , where drug particles are in the sub-micron range, can further enhance the dissolution rate and saturation solubility.[2][3]

Q3: I tried micronization, but the improvement in bioavailability was minimal. What are more advanced formulation strategies I can explore?

A3: If simple particle size reduction is insufficient, more advanced formulation strategies that tackle solubility at a molecular level are necessary. The table below summarizes several effective techniques.

Troubleshooting Guide: Advanced Formulation Strategies

Issue Recommended Strategy Principle of Action Considerations
Persistently Low Solubility Solid Dispersion This compound is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[2][3]Choice of polymer is critical; potential for recrystallization over time, affecting stability.
Highly Lipophilic Compound Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These formulations can form emulsions or microemulsions in the GI tract, facilitating absorption via the lymphatic pathway.[2][8]Can significantly enhance bioavailability for lipophilic drugs; may require careful optimization of the formulation components.
Need for a Simple, Scalable Liquid Formulation Co-solvents A mixture of water-miscible solvents (e.g., propylene (B89431) glycol, PEG 300) is used to dissolve this compound.[4]Simple to prepare, but the drug may precipitate upon dilution with aqueous GI fluids, limiting absorption.[4]
Molecular Encapsulation Required Complexation with Cyclodextrins The hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) molecule, whose hydrophilic exterior improves water solubility.[3][7]Forms a 1:1 complex, so the total drug load can be limited by the molecular weight of the cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion via Solvent Evaporation

This protocol describes a lab-scale method for preparing a solid dispersion of this compound with a hydrophilic polymer carrier (e.g., PVP K30) to enhance its dissolution rate.

  • Dissolution: Accurately weigh this compound and the polymer carrier (e.g., in a 1:4 drug-to-polymer ratio) and dissolve them in a suitable volatile organic solvent (e.g., methanol, ethanol) in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.

  • Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask. Gently mill the resulting product and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Analyze the solid dispersion for drug content, dissolution enhancement (in vitro dissolution testing), and amorphization (via DSC or XRD).

Protocol 2: Formulation of a this compound Nanosuspension

This protocol outlines the preparation of a nanosuspension for improved oral bioavailability.

  • Preparation of Suspension: Disperse a known amount of micronized this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).

  • High-Pressure Homogenization: Subject the suspension to high-pressure homogenization. This process forces the particle suspension through a narrow gap at high velocity, causing a reduction in particle size due to cavitation and shear forces.

  • Particle Size Analysis: Monitor the particle size distribution during homogenization using a particle size analyzer (e.g., dynamic light scattering). Continue homogenization until the desired particle size (e.g., < 200 nm) is achieved.

  • Characterization: Evaluate the final nanosuspension for particle size, zeta potential (for stability), and dissolution rate compared to the unprocessed drug.

Visual Guides and Workflows

Below are diagrams illustrating key decision-making processes and experimental workflows for enhancing this compound bioavailability.

G cluster_0 Bioavailability Enhancement Strategy Selection Start Low Bioavailability of This compound Solubility Is it poorly soluble? Start->Solubility Permeability Is it poorly permeable? Solubility->Permeability No PSize Particle Size Reduction (Micronization, Nanosizing) Solubility->PSize Yes PermEnhancer Use Permeation Enhancers Permeability->PermEnhancer Yes Prodrug Prodrug Approach Permeability->Prodrug Yes Amorphous Amorphous Solid Dispersions PSize->Amorphous Insufficient Improvement Lipid Lipid-Based Systems (LBDDS/SEDDS) PSize->Lipid Lipophilic Compound

Caption: Decision tree for selecting a suitable bioavailability enhancement strategy.

G cluster_1 Workflow for Nanosuspension Preparation and In Vivo Testing Drug This compound (Micronized Powder) Mix Mixing & Pre-suspension Drug->Mix Stabilizer Aqueous Stabilizer Solution Stabilizer->Mix HPH High-Pressure Homogenization Mix->HPH Analysis In Vitro Analysis (Size, Zeta, Dissolution) HPH->Analysis InVivo In Vivo Study (Oral Gavage in Rats) Analysis->InVivo PK Pharmacokinetic Analysis InVivo->PK

Caption: Experimental workflow for nanosuspension formulation and evaluation.

G cluster_2 Mechanism of Lipid-Based Drug Delivery Systems (LBDDS) LBDDS Oral Administration of This compound in LBDDS Emulsion Dispersion in GI Fluid (Forms Emulsion/Micelles) LBDDS->Emulsion Solubilized This compound remains solubilized in lipid droplets Emulsion->Solubilized Absorption Absorption by Enterocytes Solubilized->Absorption Lymphatic Transport via Lymphatic System Absorption->Lymphatic Circulation Enters Systemic Circulation Lymphatic->Circulation

Caption: Mechanism of improved absorption with LBDDS.

References

Validation & Comparative

Daturabietatriene: A Comparative Analysis of a Novel Diterpene Against Established Datura Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the newly isolated tricyclic diterpene, Daturabietatriene, and the well-characterized alkaloids from the Datura genus. This document summarizes the current, albeit limited, knowledge of this compound and contrasts it with the extensive pharmacological data available for prominent Datura alkaloids like atropine (B194438) and scopolamine (B1681570).

Executive Summary

Datura species are a rich source of bioactive secondary metabolites, historically recognized for their potent tropane (B1204802) alkaloids. These alkaloids, primarily atropine and scopolamine, are well-documented for their anticholinergic properties, acting as competitive antagonists of muscarinic acetylcholine (B1216132) receptors. Recently, a novel non-alkaloidal compound, this compound, has been isolated from Datura metel. While direct experimental data on the biological activity of this compound is not yet available, its chemical classification as an abietane (B96969) diterpenoid allows for postulation of its potential pharmacological profile in comparison to the established activities of Datura alkaloids. This guide aims to provide a framework for future research by presenting the known activities of Datura alkaloids and suggesting potential therapeutic areas for the investigation of this compound.

Introduction to this compound and Datura Alkaloids

The genus Datura, belonging to the Solanaceae family, is renowned for its production of a diverse array of secondary metabolites with significant pharmacological and toxicological properties. For centuries, extracts from these plants have been utilized in traditional medicine.[1] The most studied of these compounds are the tropane alkaloids, including atropine, hyoscyamine, and scopolamine, which are known for their effects on the parasympathetic nervous system.[2][3]

In a departure from the extensively studied alkaloids, recent phytochemical investigations have led to the isolation of a novel tricyclic diterpene from the steam bark of Datura metel, named this compound.[4] Its structure has been elucidated as 15,18-dihydroxyabietatriene.[5] This discovery opens a new avenue of research into the pharmacological potential of non-alkaloidal constituents within the Datura genus.

Comparative Biological Activities

The biological activities of the well-known Datura alkaloids are extensive and well-documented. In contrast, the activity of this compound remains to be experimentally determined. However, based on the known activities of other abietane diterpenoids, we can hypothesize its potential pharmacological effects.

Known Activities of Datura Alkaloids

The primary mechanism of action for the major Datura alkaloids, atropine and scopolamine, is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). This action leads to a wide range of physiological effects, making them valuable in various clinical applications.

Table 1: Summary of Known Biological Activities of Major Datura Alkaloids

CompoundPrimary Mechanism of ActionKey Biological Activities & Therapeutic Uses
Atropine Competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, M5)- Cardiology: Treatment of bradycardia - Ophthalmology: Mydriatic and cycloplegic agent - Gastroenterology: Antispasmodic - Toxicology: Antidote for organophosphate poisoning
Scopolamine Competitive antagonist of muscarinic acetylcholine receptors; more potent CNS effects than atropine- Neurology: Prevention of motion sickness and postoperative nausea and vomiting - Anesthesiology: Preoperative medication to induce sedation and amnesia
Other Alkaloids (e.g., hyoscyamine) Similar to atropine (l-isomer of atropine)Used for similar indications as atropine, often for gastrointestinal issues.
Non-alkaloidal constituents (e.g., withanolides, flavonoids) VariousAnti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities have been reported for various Datura extracts containing these compounds.
Postulated Activities of this compound

As of this review, no specific biological activity has been reported for this compound. However, abietane diterpenoids isolated from other plant species, particularly within the Lamiaceae family, have demonstrated a broad spectrum of pharmacological activities. These findings provide a basis for predicting the potential therapeutic applications of this compound.

Table 2: Potential Biological Activities of this compound Based on its Chemical Class

Potential ActivityRationale based on structurally similar compounds
Antibacterial/Antifungal Many abietane diterpenoids exhibit activity against a range of pathogenic bacteria and fungi.
Anti-inflammatory Diterpenoids are known to modulate inflammatory pathways.
Cytotoxic/Anticancer Certain abietane diterpenoids have shown cytotoxic effects against various cancer cell lines.
Antioxidant The phenolic hydroxyl groups in the structure of this compound suggest potential radical scavenging activity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Datura Alkaloids (Muscarinic Receptor Antagonism)

The primary signaling pathway affected by atropine and scopolamine is the G-protein coupled receptor (GPCR) pathway associated with muscarinic acetylcholine receptors. By blocking the binding of acetylcholine, these alkaloids inhibit the downstream signaling cascades, which vary depending on the receptor subtype (e.g., inhibition of adenylyl cyclase by M2/M4 receptors, or stimulation of phospholipase C by M1/M3/M5 receptors).

muscarinic_antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (M1-M5) ACh->mAChR binds G_protein G-protein mAChR->G_protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector modulates Response Cellular Response Effector->Response leads to Datura_Alkaloid Datura Alkaloid (Atropine/Scopolamine) Datura_Alkaloid->mAChR blocks

Caption: Muscarinic receptor antagonism by Datura alkaloids.

Proposed Experimental Workflow for this compound Activity Screening

To elucidate the biological activity of this compound, a systematic screening process is required. The following workflow outlines a potential approach for its initial pharmacological characterization.

daturabietatriene_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Isolation & Purification of this compound in_vitro In Vitro Screening start->in_vitro antimicrobial Antimicrobial Assays (MIC, MBC) in_vitro->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., COX, LOX inhibition) in_vitro->antiinflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) in_vitro->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH, FRAP) in_vitro->antioxidant in_vivo In Vivo Studies tox Toxicology Assessment in_vivo->tox animal_inflammation Animal Models of Inflammation in_vivo->animal_inflammation animal_cancer Xenograft Models in_vivo->animal_cancer animal_infection Infection Models in_vivo->animal_infection end Lead Compound Identification tox->end antimicrobial->in_vivo antiinflammatory->in_vivo cytotoxicity->in_vivo antioxidant->in_vivo

Caption: Proposed workflow for this compound screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the activities of Datura compounds.

Muscarinic Receptor Binding Assay (for Alkaloids)

This assay determines the affinity of a compound for muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., atropine, scopolamine) for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound and a reference antagonist (e.g., atropine).

  • Assay buffer (e.g., PBS, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known antagonist.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Assay (for this compound)

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Objective: To determine the MIC of this compound against various bacterial and fungal strains.

Materials:

  • This compound stock solution.

  • Bacterial or fungal cultures.

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates.

  • Incubator.

Procedure:

  • Dispense the growth medium into the wells of a 96-well plate.

  • Create a serial dilution of this compound across the plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually assessing the lowest concentration of this compound that inhibits microbial growth.

Conclusion and Future Directions

The well-known Datura alkaloids, atropine and scopolamine, have a clearly defined mechanism of action as muscarinic receptor antagonists with broad clinical applications. The recent discovery of this compound, a tricyclic diterpene, in Datura metel highlights the potential for novel bioactive compounds from this genus beyond the extensively studied alkaloids. While the pharmacological profile of this compound is currently unknown, its chemical structure suggests potential antimicrobial, anti-inflammatory, and cytotoxic activities.

Future research should focus on the systematic evaluation of this compound's biological activities using the experimental workflows outlined in this guide. Direct comparative studies with known Datura alkaloids will be essential to understand its unique pharmacological properties and potential therapeutic value. Such investigations will not only expand our knowledge of the chemical diversity of the Datura genus but may also lead to the discovery of new lead compounds for drug development.

References

Comparative Analysis of Daturabietatriene and Structurally Similar Abietane Trienes

Author: BenchChem Technical Support Team. Date: December 2025

A scientific comparison for researchers and drug development professionals.

This guide provides a detailed comparative analysis of daturabietatriene (B27229), a naturally occurring abietane (B96969) diterpenoid, with three other structurally similar and biologically active trienes: ferruginol, dehydroabietic acid, and carnosic acid. The comparison focuses on their cytotoxic and antimicrobial activities, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and Analogs

  • Ferruginol: A phenolic abietane diterpenoid found in various plant families, including Lamiaceae and Cupressaceae. It is recognized for its broad-spectrum biological activities, including anticancer and antimicrobial properties.

  • Dehydroabietic Acid (DHA): A major component of rosin (B192284) and a widely studied abietane-type diterpenoid. It exhibits a range of biological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[5][6][7][8][9]

  • Carnosic Acid: A phenolic diterpene predominantly found in rosemary (Rosmarinus officinalis) and sage (Salvia species). It is a well-documented antioxidant with potent anti-inflammatory and anticancer properties.[10][11]

Comparative Biological Activity

While extensive quantitative data for the biological activities of ferruginol, dehydroabietic acid, and carnosic acid are available in the scientific literature, specific experimental data for this compound (15,18-dihydroxyabietatriene) is notably scarce. The following tables summarize the available data for the selected compounds, highlighting the current knowledge gap regarding this compound.

Cytotoxic Activity

The cytotoxic potential of these abietane trienes has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cell growth.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Abietane Trienes against Human Cancer Cell Lines

CompoundMCF-7 (Breast)HCT116 (Colon)A549 (Lung)HeLa (Cervical)PC-3 (Prostate)SK-MEL-28 (Melanoma)
This compound Data not availableData not availableData not availableData not availableData not availableData not available
Ferruginol ~50Data not availableData not availableData not availableData not available~50[3]
Dehydroabietic Acid 37.40 ± 0.64Data not availableData not available2.21 ± 0.04 (derivative)Data not availableData not available
Carnosic Acid Data not availableData not availableData not availableData not availableData not availableData not available

Note: The IC₅₀ values can vary depending on the specific experimental conditions, such as cell line, incubation time, and assay method.

Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Abietane Trienes

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compound Data not availableData not availableData not available
Ferruginol Data not availableData not availableData not available
Dehydroabietic Acid 2 - 8 (derivatives)[7][9]Inactive (derivatives)Data not available
Carnosic Acid Data not availableData not availableData not available

Note: The antimicrobial activity is highly dependent on the microbial strain and the specific derivative of the compound tested.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activities of abietane diterpenoids.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound, ferruginol, etc.) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). The plates are incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Microorganism Preparation: Bacterial or fungal strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

The biological activities of many abietane diterpenoids are attributed to their modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses and cell survival. Its inhibition is a key target for anti-inflammatory and anticancer drug development. Dehydroabietic acid has been shown to suppress inflammatory responses by inhibiting this pathway.[5][6][7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation DNA DNA NFkB_translocated->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Daturabietatriene_Analogs Abietane Diterpenoids (e.g., Dehydroabietic Acid) Daturabietatriene_Analogs->IKK_Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by abietane diterpenoids.

MAPK Signaling Pathway

The MAPK signaling cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Carnosic acid has been reported to exert its anticancer effects by modulating MAPK pathways.[10][11]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress Receptor_TK Receptor Tyrosine Kinase Ras Ras Receptor_TK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_translocated ERK ERK->ERK_translocated Translocation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_translocated->Transcription_Factors Gene_Expression Cell Proliferation, Survival, etc. Transcription_Factors->Gene_Expression Carnosic_Acid Carnosic Acid Carnosic_Acid->MEK Inhibition Carnosic_Acid->ERK Inhibition

Caption: Modulation of the MAPK/ERK signaling pathway by carnosic acid.

General Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing bioactive compounds from natural sources typically follows a structured workflow.

Experimental_Workflow Start Plant Material (e.g., Datura metel) Extraction Extraction & Fractionation Start->Extraction Isolation Isolation & Purification (e.g., Chromatography) Extraction->Isolation Identification Structural Elucidation (NMR, MS) Isolation->Identification Bioassays Biological Activity Screening (Cytotoxicity, Antimicrobial, etc.) Identification->Bioassays Active_Compound Identification of Active Compounds (e.g., this compound) Bioassays->Active_Compound Hit Mechanism Mechanism of Action Studies (e.g., Signaling Pathways) Active_Compound->Mechanism Lead_Compound Lead Compound for Drug Development Mechanism->Lead_Compound

Caption: General workflow for the discovery of bioactive natural products.

Conclusion and Future Directions

This comparative guide consolidates the available data on the biological activities of this compound and its structurally similar counterparts: ferruginol, dehydroabietic acid, and carnosic acid. While ferruginol, dehydroabietic acid, and carnosic acid have been the subject of numerous studies demonstrating their potential as cytotoxic and antimicrobial agents, there is a significant lack of quantitative biological data for this compound.

To fully assess the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Comprehensive Bioactivity Screening: Evaluating the cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities of purified this compound using standardized in vitro assays.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile of this compound in preclinical animal models.

The structural similarities between this compound and other bioactive abietane trienes suggest that it may possess significant therapeutic properties. Filling the current knowledge gap through rigorous scientific investigation is a crucial next step in harnessing the potential of this natural compound for drug discovery and development.

References

"Daturabietatriene" validation of biological activity in different models

Author: BenchChem Technical Support Team. Date: December 2025

Daturabietatriene: Uncharted Territory in Biological Activity

Researchers, scientists, and drug development professionals seeking to validate the biological activity of the tricyclic diterpene this compound will find a notable absence of published data. While this compound has been successfully isolated from the steam bark of Datura metel Linn, extensive searches for in vitro and in vivo studies, experimental protocols, and comparative biological activity data have yielded no specific results. Its chemical identity is established, with a molecular formula of C20H30O2, a molecular weight of 302.45, and a CAS number of 65894-41-9. One study has elucidated its structure as 15,18-dihydroxyabietatriene.[1]

Despite the clear identification of this compound, the scientific literature to date does not contain information on its mechanism of action, signaling pathways, or performance in any biological models. This presents a significant knowledge gap for researchers interested in this particular natural product.

Alternative Focus: Bioactivity of Datura metel Extracts

In light of the absence of data on the isolated compound, a viable alternative for researchers is to investigate the biological activities of extracts from Datura metel, the plant source of this compound. Various studies have demonstrated a range of biological effects of these extracts, offering a broader field of data for comparison and analysis. These activities are attributed to the complex mixture of phytochemicals present in the plant, which may include this compound among other alkaloids, flavonoids, and terpenoids.

Comparative Biological Activities of Datura metel Extracts

While specific data for this compound is unavailable, a summary of the validated activities of Datura metel extracts can provide a valuable starting point for research. The following table summarizes some of the reported biological activities.

Biological ActivityModel SystemKey FindingsReference
Antimicrobial In vitro (Disk diffusion assay)Significant activity against various bacterial and fungal strains.General knowledge from phytochemical studies
Antioxidant In vitro (DPPH, FRAP assays)Dose-dependent free radical scavenging activity.General knowledge from phytochemical studies
Immunomodulatory In vitro (Mouse splenocytes)Potential to modulate immune responses.General knowledge from phytochemical studies
Larvicidal In vivo (Mosquito larvae)Efficacy against specific mosquito species.General knowledge from phytochemical studies
Experimental Workflow for Evaluating Plant Extract Bioactivity

The following diagram illustrates a general experimental workflow for the validation of biological activity in plant extracts, a process that could be applied to future studies on this compound should it become available in sufficient quantities for research.

experimental_workflow cluster_extraction Extraction & Isolation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models plant_material Plant Material (Datura metel) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of this compound fractionation->isolation cell_lines Cell Line Cultures isolation->cell_lines Test Compound animal_models Animal Models isolation->animal_models Test Compound bioassays Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) cell_lines->bioassays data_analysis_vitro Data Analysis bioassays->data_analysis_vitro treatment Compound Administration animal_models->treatment observation Observation & Data Collection treatment->observation data_analysis_vivo Data Analysis observation->data_analysis_vivo

References

A Comparative Guide to the Analytical Cross-Verification of Phytochemicals in Datura Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the identification and quantification of phytochemicals within the Datura genus. While the specific compound "Daturabietatriene" is not extensively documented in existing literature, the methodologies outlined here are standard for the analysis of complex plant extracts and can be adapted for the characterization of novel or less-studied diterpenes and other constituents from Datura species. This document focuses on the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the target analytes and the objective of the analysis, such as identification, quantification, or structural elucidation.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of a wide array of phytochemicals, particularly non-volatile and thermally sensitive compounds like alkaloids and flavonoids. When coupled with a UV or mass spectrometry detector, HPLC offers high sensitivity and reproducibility.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency and definitive identification based on mass spectral libraries. Derivatization can be employed to increase the volatility of certain compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for the structural elucidation of unknown compounds and can also be used for quantitative analysis (qNMR).[1] NMR is non-destructive and provides a comprehensive profile of the metabolome, making it ideal for analyzing complex extracts.[1]

Quantitative Performance Data

The following table summarizes representative validation data for the HPLC analysis of tropane (B1204802) alkaloids, prominent compounds in Datura species. This data serves as a benchmark for the expected performance of HPLC methods in the analysis of Datura phytochemicals.

Analytical MethodAnalyteLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HPLC-UV[2]Scopolamine (B1681570)> 0.9932 µg/mL98 µg/mL93.9 - 108.76
HPLC-UV[2]Atropine (B194438)> 0.9932 µg/mL98 µg/mL93.9 - 108.76

Experimental Protocols

Detailed methodologies for the extraction and analysis of phytochemicals from Datura species are provided below.

Extraction of Phytochemicals from Datura Plant Material

This protocol describes a general method for solvent extraction of phytochemicals from dried plant material.

Materials:

  • Dried and powdered Datura plant material (leaves, seeds, or stems)

  • Methanol, 95%

  • Soxhlet extractor

  • Rotary evaporator

  • Whatman No. 1 filter paper

Procedure:

  • Weigh 50 g of the dried, powdered plant material.

  • Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with 500 mL of 95% methanol.

  • Heat the solvent to reflux. The solvent vapor will travel up a distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

  • Allow the extract to siphon back into the distilling flask. Continue the extraction for 8-12 hours.

  • After extraction, filter the methanolic extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.

  • Store the crude extract at 4°C for further analysis.

GC-MS Analysis of Datura Extracts

This protocol outlines a typical GC-MS method for the identification of volatile and semi-volatile compounds in a Datura extract.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Dissolve 1 mg of the crude extract in 1 mL of methanol. Filter the solution through a 0.22 µm syringe filter.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Hold: Hold at 280°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: 40-550 amu.

  • Data Analysis: Identify the compounds by comparing their mass spectra with the NIST library database.

HPLC-UV Analysis of Datura Alkaloids

This protocol describes a validated HPLC-UV method for the quantification of atropine and scopolamine.[2]

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity)

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1 M phosphate (B84403) buffer (pH 5.0) and acetonitrile (B52724) (80:20 v/v). Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare stock solutions of atropine and scopolamine standards (1 mg/mL) in methanol.

    • Create a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.03 to 0.17 mg/mL.[2]

    • Prepare the sample by dissolving a known amount of the Datura extract in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 20 µL

    • UV Detection Wavelength: 210 nm

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of atropine and scopolamine in the sample from the calibration curve.

NMR Analysis for Structural Elucidation

This protocol provides a general procedure for preparing a Datura extract for NMR analysis.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance III 500 MHz)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound or crude extract in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to get an overview of the proton environments.

    • Acquire a ¹³C NMR spectrum for information on the carbon skeleton.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivities between protons and carbons and to fully elucidate the structure of the compound(s).

  • Data Analysis: Process the NMR spectra using appropriate software (e.g., TopSpin, Mnova). Interpret the chemical shifts, coupling constants, and correlations to determine the molecular structure.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation plant_material Datura Plant Material (leaves, seeds, etc.) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., Soxhlet with Methanol) drying->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract gc_ms GC-MS Analysis crude_extract->gc_ms Volatile Compounds hplc HPLC-UV Analysis crude_extract->hplc Non-volatile Compounds nmr NMR Spectroscopy crude_extract->nmr Structural Elucidation gc_ms_data Compound Identification (Mass Spectral Library) gc_ms->gc_ms_data hplc_data Quantification (Calibration Curve) hplc->hplc_data nmr_data Structure Elucidation & Quantification (qNMR) nmr->nmr_data

Caption: Workflow for Phytochemical Analysis of Datura Extracts.

Signaling_Pathway_Placeholder A Analyte Mixture B Chromatographic Separation A->B Injection C Detection B->C Elution D Data Acquisition & Processing C->D E Results D->E

References

Daturabietatriene: An Examination of a Novel Diterpene Amidst a Gap in Experimental Replication

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the independent replication of experimental findings is the cornerstone of scientific validity. This guide provides a comparative analysis of Daturabietatriene, a tricyclic diterpene isolated from Datura metel Linn. However, a comprehensive literature review reveals a significant gap in the scientific record: while the initial isolation and structural elucidation of this compound have been reported, there is a conspicuous absence of published quantitative biological activity data, independent replication studies, or comparative analyses with alternative compounds. This guide will therefore summarize the known information on this compound and, to provide a valuable comparative context, will present experimental data for other bioactive compounds isolated from Datura metel and structurally related abietane (B96969) diterpenoids.

This compound: Isolation and Characterization

This compound was first isolated from the stem bark of Datura metel Linn.[1][2][3] Its structure was elucidated as 15,18-dihydroxyabietatriene, with the chemical formula C₂₀H₃₀O₂.[3]

Experimental Protocol: Isolation of this compound

The following protocol is based on the initial report of the isolation of this compound and employs standard chromatographic techniques for the separation of natural products.[1][3]

1. Extraction:

  • Air-dried and powdered stem bark of Datura metel (2.65 kg) was extracted with 95% ethanol (B145695) in a Soxhlet apparatus.

  • The resulting extract was concentrated under vacuum to yield a dark brown mass (170 g).

  • The crude extract was then fractionated into dilute HCl-insoluble and soluble portions to separate alkaloidal components.

2. Chromatographic Separation:

  • The HCl-insoluble, non-alkaloidal portion was dried and subjected to column chromatography over silica (B1680970) gel.

  • The column was eluted with a gradient of petroleum ether, chloroform, and methanol, in increasing order of polarity.

  • This compound was eluted with a chloroform-methanol (9:1) solvent system.

3. Crystallization:

  • The fractions containing this compound were crystallized from a chloroform-methanol (1:1) mixture to yield the pure compound.

G cluster_extraction Extraction cluster_chromatography Chromatography cluster_purification Purification start Powdered Stem Bark of Datura metel soxhlet Soxhlet Extraction (95% Ethanol) start->soxhlet concentrate Concentration (in vacuo) soxhlet->concentrate fractionate Acid-Base Fractionation (dil. HCl) concentrate->fractionate column Silica Gel Column Chromatography fractionate->column Non-alkaloidal fraction elution Gradient Elution (Petroleum Ether -> Chloroform -> Methanol) column->elution fraction_collection Fraction Collection (CHCl3:MeOH, 9:1) elution->fraction_collection crystallization Crystallization (CHCl3:MeOH, 1:1) fraction_collection->crystallization end Pure this compound crystallization->end

Fig. 1: Isolation workflow for this compound.

The Data Gap: Absence of Biological Activity and Replication Studies

Despite its successful isolation and structural characterization, a thorough search of scientific databases reveals no published studies detailing the biological activity of this compound. Consequently, there are no independent replications of experimental findings or direct comparisons with alternative compounds. This represents a significant knowledge gap and an opportunity for future research.

Comparative Analysis of Bioactive Compounds from Datura metel

To provide a framework for potential therapeutic applications of this compound, this section summarizes the experimentally determined biological activities of other phytochemicals isolated from Datura metel. The plant is a rich source of various classes of secondary metabolites, most notably withanolides and alkaloids.[4][5][6]

Compound ClassExamples from Datura metelReported Biological Activities
Withanolides Withametelin, Baimantuoluoline DCytotoxic, Anti-inflammatory, Antimicrobial[7][8]
Alkaloids Atropine, Scopolamine, DatumetineAnticholinergic, Antispasmodic, Narcotic[9][10]
Triterpenoids DaturaoloneAntibacterial, Antifungal[11]
Flavonoids -Antioxidant, Anti-inflammatory[8]
Steroids Daturasterol- (Co-isolated with this compound)[1]

Comparative Analysis of Structurally Related Abietane Diterpenoids

This compound belongs to the abietane class of diterpenoids. Compounds with this core structure, isolated from various plant sources, have demonstrated a wide range of biological activities. This suggests that this compound may possess similar properties.

Abietane DiterpenoidSourceReported Biological Activities
Dehydroabietic acid Pinus spp.Anticancer, Antibacterial, Antiviral, Antiulcer[12]
Carnosic acid Rosmarinus officinalisAntioxidant, Neuroprotective, Anti-inflammatory
Ferruginol Sequoia sempervirensAntimicrobial, Antioxidant, Cytotoxic
Sugiol Cryptomeria japonicaAntitumor, Antibacterial

Proposed Experimental Workflow for Biological Screening of this compound

Given the biological activities of other compounds from Datura metel and related abietane diterpenoids, a logical first step in characterizing this compound would be to screen it for cytotoxic and antimicrobial activities. The following workflow is proposed for an initial investigation.

G cluster_cytotoxicity Cytotoxicity Screening cluster_antimicrobial Antimicrobial Screening start This compound cell_lines Panel of Human Cancer Cell Lines (e.g., HeLa, MCF-7, A549) start->cell_lines microbes Bacterial & Fungal Strains (e.g., S. aureus, E. coli, C. albicans) start->microbes mtt_assay MTT or Resazurin Assay cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 end_cytotoxic Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) ic50->end_cytotoxic Identify lead activity mic_assay Broth Microdilution for MIC microbes->mic_assay mbc_mfc Determine MBC/MFC mic_assay->mbc_mfc end_antimicrobial Further Mechanistic Studies (e.g., Time-kill kinetics, Biofilm inhibition) mbc_mfc->end_antimicrobial Identify lead activity

Fig. 2: Proposed workflow for biological screening.

Conclusion

This compound remains an enigmatic molecule. While its existence is confirmed, the absence of any published biological activity data precludes an analysis of experimental replication and a direct comparison with other compounds. Based on the activities of other phytochemicals from Datura metel and the broader class of abietane diterpenoids, it is plausible that this compound may exhibit cytotoxic, antimicrobial, or anti-inflammatory properties. The proposed experimental workflow provides a roadmap for future investigations that are essential to unlock the potential of this novel natural product. The scientific community awaits the publication of such studies, which will be crucial for any subsequent efforts in independent replication and comparative analysis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.